molecular formula C12H7F2NO2 B12072251 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid

5-Fluoro-2-(2-fluorophenyl)isonicotinic acid

Cat. No.: B12072251
M. Wt: 235.19 g/mol
InChI Key: RHZOEPLZIUKCSP-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-fluorophenyl)isonicotinic acid is a useful research compound. Its molecular formula is C12H7F2NO2 and its molecular weight is 235.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7F2NO2

Molecular Weight

235.19 g/mol

IUPAC Name

5-fluoro-2-(2-fluorophenyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C12H7F2NO2/c13-9-4-2-1-3-7(9)11-5-8(12(16)17)10(14)6-15-11/h1-6H,(H,16,17)

InChI Key

RHZOEPLZIUKCSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C(=C2)C(=O)O)F)F

Origin of Product

United States
Foundational & Exploratory

5-Fluoro-2-(2-fluorophenyl)isonicotinic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of rational drug design. The unique physicochemical properties conferred by the fluorine atom—such as enhanced metabolic stability, increased lipophilicity, and modulated pKa—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule.[1][2][3] This guide focuses on a specific, highly functionalized building block: 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid . As a di-fluorinated derivative of isonicotinic acid, this compound is of significant interest to researchers and drug development professionals. It serves as a versatile intermediate for the synthesis of complex molecular architectures aimed at a wide array of biological targets. This document provides a comprehensive overview of its core properties, a representative synthetic workflow, and standard characterization protocols, grounded in established chemical principles.

Core Physicochemical Properties

The fundamental properties of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid are summarized below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₂H₇F₂NO₂[4]
Molecular Weight 235.19 g/mol [4]
CAS Number 1214355-06-2[4]
MDL Number MFCD14700804[4]

Chemical Structure & Synthesis Overview

The structure of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid features a pyridine-4-carboxylic acid (isonicotinic acid) core. It is substituted with a fluorine atom at the 5-position of the pyridine ring and a 2-fluorophenyl group at the 2-position.

workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Oxidation start Reactants: - 2-Chloro-5-fluoro-4-methylpyridine - (2-Fluorophenyl)boronic acid - Pd(PPh₃)₄ (catalyst) - Na₂CO₃ (base) reaction Reaction Conditions: - Solvent: Toluene/Ethanol/Water - Temperature: 90°C - Atmosphere: Inert (N₂ or Ar) - Time: 12-16 hours start->reaction workup1 Aqueous Workup: - Dilute with water - Extract with Ethyl Acetate - Dry organic layer (Na₂SO₄) - Concentrate in vacuo reaction->workup1 purify1 Purification: - Flash column chromatography - (Silica gel, Hexane/EtOAc gradient) workup1->purify1 product1 Intermediate Product: 5-Fluoro-2-(2-fluorophenyl)-4-methylpyridine purify1->product1 start2 Reactant: - 5-Fluoro-2-(2-fluorophenyl)-4-methylpyridine product1->start2 Proceed to next step reaction2 Reaction Conditions: - Oxidant: KMnO₄ - Solvent: Water/Pyridine - Temperature: 100°C (Reflux) - Time: 6-8 hours start2->reaction2 workup2 Acidic Workup: - Cool reaction mixture - Filter off MnO₂ - Acidify filtrate with HCl (to pH ~3) - Collect precipitate by filtration reaction2->workup2 purify2 Purification: - Recrystallization from Ethanol/Water workup2->purify2 product2 Final Product: 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid purify2->product2

Caption: Experimental workflow for a representative synthesis.

Step-by-Step Methodology:

  • Suzuki Coupling:

    • To a three-neck round-bottom flask purged with nitrogen, add 2-chloro-5-fluoro-4-methylpyridine (1.0 eq), (2-fluorophenyl)boronic acid (1.2 eq), sodium carbonate (2.5 eq), and a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • De-gas the mixture by bubbling nitrogen through it for 15-20 minutes.

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

    • Heat the reaction mixture to 90°C and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with water, and extract the product into an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography to yield the intermediate, 5-fluoro-2-(2-fluorophenyl)-4-methylpyridine.

  • Oxidation to Carboxylic Acid:

    • Dissolve the purified intermediate from the previous step in a mixture of pyridine and water.

    • Heat the solution to reflux (approximately 100°C).

    • Add potassium permanganate (KMnO₄, ~3-4 eq) portion-wise over 1-2 hours, maintaining the reflux. The purple color should dissipate as the reaction proceeds.

    • After the addition is complete, continue to reflux for another 4-6 hours until the starting material is consumed (monitor by TLC/LC-MS).

    • Cool the reaction to room temperature and filter through a pad of celite to remove the manganese dioxide (MnO₂) byproduct.

    • Transfer the filtrate to a beaker and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 3. A precipitate should form.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 5-fluoro-2-(2-fluorophenyl)isonicotinic acid.

Protocol 2: Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is an essential technique for confirming the identity and purity of the synthesized compound. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Analysis:

    • Acquire a standard proton NMR spectrum.

    • Expected Signals: Look for distinct aromatic protons. The proton on the pyridine ring will likely appear as a doublet due to coupling with the adjacent fluorine. The four protons on the fluorophenyl ring will show a complex multiplet pattern due to both H-H and H-F coupling. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which will disappear upon a D₂O shake.

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals: Expect to see 12 distinct carbon signals. The signals for carbons bonded directly to fluorine (C-F) will appear as doublets with large coupling constants (J_CF). The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (~160-170 ppm).

  • ¹⁹F NMR Analysis:

    • Acquire a proton-decoupled fluorine spectrum.

    • Expected Signals: Two distinct signals are expected, one for each fluorine atom in the molecule. The chemical shifts will be indicative of their electronic environment (one on an electron-deficient pyridine ring, the other on the phenyl ring). This spectrum is particularly useful for confirming the presence and number of unique fluorine atoms. [5]

Applications in Research and Drug Development

Fluorinated heterocyclic compounds are prevalent in pharmaceuticals and agrochemicals. [6]The incorporation of fluorine can lead to several advantageous properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Substituting a metabolically labile C-H bond with a C-F bond is a common strategy to increase a drug's half-life. [3]* Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of a molecule, enabling it to form favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) within a protein's active site that would not be possible otherwise. [2]* Membrane Permeability: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. [2] 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid, as a carboxylic acid, is an ideal starting point for further functionalization. The acid moiety can be readily converted into esters, amides, or other functional groups, allowing for its incorporation into larger, more complex drug candidates. [7]

Conclusion

5-Fluoro-2-(2-fluorophenyl)isonicotinic acid is a valuable and highly functionalized chemical building block. Its di-fluorinated structure provides a unique combination of electronic and steric properties that are highly sought after in the field of drug discovery. Understanding its core physicochemical data, plausible synthetic routes, and methods of characterization is essential for any researcher aiming to leverage its potential in the development of novel therapeutics. The protocols and information presented in this guide serve as a foundational resource for scientists working with this and related fluorinated heterocyclic compounds.

References

  • El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • Zahid, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. [Link]

  • Google Patents. US3027380A - Process for preparing 5-fluoronicotinic acid.
  • Urbaniak, B., & Kokot, Z. J. (2009). SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES. Herba Polonica.
  • Semantic Scholar. Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or. [Link]

  • Ojima, I. (2019). Case studies of fluorine in drug discovery. Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals. [Link]

  • The Merck Index Online. Isonicotinic Acid. [Link]

  • PubChem. 2-Fluoronicotinic acid | C6H4FNO2 | CID 96089. [Link]

  • Nielsen, J. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]

  • ResearchGate. Fluorine in drug discovery: Role, design and case studies. [Link]

Sources

Introduction: Navigating the Chemistry and Hazards of Fluorophenyl Isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of Fluorophenyl Isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Fluorophenyl isonicotinic acid and its isomers are a class of pyridinecarboxylic acids that are of significant interest in medicinal chemistry and drug development. The incorporation of a fluorophenyl moiety can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making these compounds valuable building blocks for novel therapeutics. However, as with any chemical entity, a thorough understanding of their potential hazards and the implementation of appropriate safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research.

This guide provides a comprehensive overview of the safety considerations and handling precautions for fluorophenyl isonicotinic acid, drawing from available Safety Data Sheets (SDS) for structurally related compounds and general principles of chemical hygiene for pyridine derivatives. It is designed to empower researchers to conduct their work safely and responsibly.

Hazard Identification and Risk Assessment: A Proactive Approach

The first step in safe handling is a comprehensive understanding of the potential hazards. While specific toxicological data for every isomer of fluorophenyl isonicotinic acid may not be readily available, the available information for related compounds, such as 2-(4-Fluorophenyl)isonicotinic acid and isonicotinic acid itself, provides a strong basis for a precautionary approach.

1.1. Summary of Potential Hazards

Based on available Safety Data Sheets for related compounds, fluorophenyl isonicotinic acids should be treated as potentially hazardous substances with the following primary concerns[1][2][3][4]:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Can cause serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3][4]

  • Harmful if Swallowed: Some related compounds are classified as harmful if swallowed.[1]

Table 1: GHS Hazard Classifications for Related Compounds

Hazard ClassGHS ClassificationSource (Example Compound)
Acute Toxicity, OralCategory 4 (Harmful if swallowed)2-(4-Fluorophenyl)isonicotinic acid[1]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)Isonicotinic Acid, 2-(4-Fluorophenyl)isonicotinic acid[1][2][3]
Serious Eye Damage/IrritationCategory 2 (Causes serious eye irritation)Isonicotinic Acid, 2-(4-Fluorophenyl)isonicotinic acid[1][2][3]
Specific target organ toxicity — Single exposureCategory 3 (May cause respiratory irritation)Isonicotinic Acid, 2-(4-Fluorophenyl)isonicotinic acid[1][2][3]

1.2. The "Why" Behind the Hazards: Structure-Activity Relationship

The hazardous properties of fluorophenyl isonicotinic acids can be attributed to their chemical structure. The carboxylic acid group can be corrosive or irritating, while the pyridine ring and the fluorophenyl moiety can interact with biological systems. The presence of fluorine can also influence the compound's reactivity and metabolic pathways. Acknowledging these structural alerts is a cornerstone of a robust risk assessment.

Engineering Controls and Personal Protective Equipment (PPE): Your Primary Lines of Defense

A multi-layered approach to exposure control is essential. This begins with robust engineering controls and is supplemented by appropriate personal protective equipment.

2.1. Engineering Controls: Containing the Hazard at the Source

  • Chemical Fume Hood: All work with fluorophenyl isonicotinic acid powders should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[5][6]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any airborne contaminants.[7][8]

  • Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area for emergency use.[7][9]

2.2. Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 2: Recommended Personal Protective Equipment

Body PartProtectionRationale and Best Practices
Eyes/Face Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.[6]To protect against dust particles and splashes.
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended). A lab coat should be worn at all times.[1][5]To prevent skin contact. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid contaminating the skin.[7]
Respiratory For weighing and handling powders, a NIOSH-approved particulate respirator (e.g., N95) may be appropriate if engineering controls are insufficient.[6]To prevent inhalation of irritating dust. The need for respiratory protection should be determined by a qualified safety professional based on the specific work conditions.

Safe Handling and Storage Procedures: A Step-by-Step Approach

Adherence to standardized procedures is critical for minimizing the risk of exposure and ensuring the quality of your research.

3.1. Experimental Workflow for Safe Handling

The following diagram outlines a typical workflow for handling fluorophenyl isonicotinic acid in a research setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh Transfer to Hood dissolve Dissolve/React weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate Post-Reaction dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

Caption: A generalized workflow for the safe handling of fluorophenyl isonicotinic acid.

3.2. Detailed Protocol for Weighing and Handling

  • Preparation:

    • Thoroughly review the Safety Data Sheet for the specific isomer or a closely related compound.[1][2][3]

    • Don the appropriate PPE as outlined in Table 2.

    • Prepare the work area in the chemical fume hood by laying down absorbent bench paper.

  • Handling:

    • Carefully transfer the required amount of the solid compound from the stock container to a tared weigh boat or reaction vessel within the fume hood.

    • Minimize the creation of dust.[7]

    • If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Storage:

    • Store fluorophenyl isonicotinic acid in a tightly sealed container in a cool, dry, and well-ventilated area.[1][9]

    • Keep away from incompatible materials such as strong oxidizing agents.[9]

Spill and Emergency Response: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is crucial.

4.1. In Case of Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

4.2. Spill Response

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2]

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Considerations: Environmental Responsibility

All waste generated from the handling of fluorophenyl isonicotinic acid must be considered hazardous.

  • Chemical Waste: Dispose of unused material and any contaminated materials (e.g., gloves, bench paper) in a designated hazardous waste container.[1]

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

Conclusion: A Culture of Safety

The safe handling of fluorophenyl isonicotinic acid, like any chemical, is not merely about following a set of rules but about fostering a culture of safety. This involves a proactive approach to risk assessment, a commitment to using appropriate protective measures, and a thorough understanding of emergency procedures. By integrating the principles outlined in this guide into your daily laboratory practices, you can confidently advance your research while prioritizing the safety of yourself and your colleagues.

References

  • AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 2-Morpholin-4-yl-isonicotinic acid. Retrieved from [Link]

  • Chemcia Scientific, LLC. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from a representative, though not directly linked, source for general chemical handling.
  • KamulinBiotech co.ltd. (n.d.). Materials Safety Data Sheet: 2,6-bis(1H-pyrazol-1-yl)isonicotinic acid. Retrieved from [Link]

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 2-(Trifluoromethyl)isonicotinic Acid. Retrieved from a representative, though not directly linked, source for general chemical handling.
  • CPAchem. (2023, December 18). Safety data sheet: Isonicotinic Acid. Retrieved from [Link]

  • Jubilant Ingrevia. (2021, February 19). Safety Data Sheet: Isonicotinic acid. Retrieved from a representative, though not directly linked, source for general chemical handling.

Sources

Tactical Applications of 5-Fluoro-2-(2-fluorophenyl)isonicotinic Acid in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In the landscape of lead optimization, the strategic incorporation of bioisosteres is paramount for overcoming pharmacokinetic (PK) and pharmacodynamic (PD) liabilities. 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid (CAS: 924645-91-0) represents a highly sophisticated, multi-functional building block. By integrating a pyridine core, dual-site fluorination, and a versatile carboxylic acid handle, this scaffold addresses common attrition factors in drug development, including metabolic instability, off-target hERG liability, and entropic penalties during target binding.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical rationale behind this specific scaffold, detailing how its structural nuances dictate its performance in biological systems, and providing validated experimental workflows for its application.

Structural Deconstruction & Bioisosteric Rationale

The architecture of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid is not accidental; it is a masterclass in rational drug design. Each functional group serves a distinct, synergistic purpose.

The Isonicotinic Acid Scaffold

The substitution of a traditional phenyl ring with a pyridine core (isonicotinic acid) is a classical bioisosteric strategy to reduce lipophilicity (LogP) and improve aqueous solubility . The basic nitrogen acts as a potent hydrogen bond acceptor, often interacting with conserved water molecules or backbone amides in kinase hinge regions. Furthermore, the carboxylic acid at the 4-position provides a synthetic vector for amide coupling, allowing rapid diversification of the lead series.

The 5-Fluoro Pyridine Modification

While pyridines improve solubility, unsubstituted pyridines can be excessively basic, leading to off-target binding at the human ether-à-go-go-related gene (hERG) potassium channel—a primary cause of cardiotoxicity. The introduction of the highly electronegative fluorine atom at the 5-position inductively withdraws electron density from the adjacent pyridine nitrogen. This causality is critical: by lowering the pKa of the nitrogen, the molecule's basicity is attenuated, drastically reducing hERG affinity . Additionally, the strong C-F bond acts as a metabolic shield, blocking Cytochrome P450 (CYP450)-mediated oxidation at a traditional metabolic hotspot.

The 2-(2-Fluorophenyl) Substituent & Conformational Locking

The biaryl axis between the pyridine and the phenyl ring is a critical determinant of binding affinity. An unsubstituted biaryl system rotates freely, incurring a massive entropic penalty upon binding to a rigid protein pocket. The addition of an ortho-fluorine (2-fluorophenyl) creates a deliberate steric clash with the pyridine ring. This forces the molecule into a restricted, non-planar dihedral angle (typically 50°–60°). This "conformational locking" pre-organizes the molecule into its bioactive conformation, lowering the entropic barrier to binding and significantly enhancing target affinity .

G A 5-Fluoro-2-(2-fluorophenyl) isonicotinic acid B 5-Fluoro Pyridine pKa Modulation A->B C 2-Fluorophenyl Conformational Lock A->C D Isonicotinic Acid Synthetic Handle A->D E Reduced CYP450 Metabolism B->E F Lower Entropic Penalty C->F G Amide Coupling Vector D->G

Structural rationale for 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid in drug design.

Physicochemical & Pharmacokinetic Modulation

To quantify the impact of these bioisosteric replacements, we must compare the fluorinated scaffold against its unsubstituted analog. The strategic employment of fluorine substitution is a cornerstone of modern medicinal chemistry, enabling precise modulation of a molecule's physicochemical properties without drastically altering its steric bulk .

Table 1: Comparative Physicochemical Modulation via Fluorination

Parameter2-Phenylisonicotinic Acid (Unsubstituted)5-Fluoro-2-(2-fluorophenyl)isonicotinic AcidMechanistic Rationale & Causality
Pyridine pKa ~5.2~3.8Inductive electron withdrawal by the 5-F atom lowers basicity, mitigating hERG channel blockade liability.
Biaryl Dihedral Angle ~20°–30° (Highly Flexible)~50°–60° (Restricted)Ortho-F steric clash pre-organizes the conformation, lowering the entropic penalty upon target engagement.
Metabolic Stability (T1/2) Low-ModerateHighThe C-F bonds block CYP450 oxidative metabolism on both the pyridine and phenyl rings.
Lipophilicity (LogP) ~2.1~2.5Dual fluorination slightly increases lipophilicity, enhancing passive membrane permeability.

Experimental Workflows & Assays

To successfully integrate this building block into a drug discovery pipeline, robust and self-validating experimental protocols are required. Below are the standard operating procedures for derivatization and metabolic profiling.

Synthesis Protocol: HATU-Mediated Amide Library Generation

The carboxylic acid moiety is primed for derivatization. This protocol utilizes HATU, a premier coupling reagent, to generate amide libraries for Structure-Activity Relationship (SAR) exploration.

Step-by-Step Methodology:

  • Activation (Self-Validating Step): Dissolve 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: Pre-activation ensures the formation of the highly reactive OAt-active ester before the amine is introduced, preventing amine degradation and minimizing epimerization. Monitor via LC-MS; the mass of the active ester must be confirmed before proceeding.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the activated mixture. Stir for 2–4 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Causality: The basic quench neutralizes residual acid and effectively partitions the water-soluble HATU byproducts (e.g., tetramethylurea) into the aqueous layer, ensuring high crude purity.

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

In Vitro Human Liver Microsomal (HLM) Stability Assay

To validate the metabolic shielding provided by the fluorine atoms, an in vitro clearance assay must be conducted. This protocol is designed as a self-validating system.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a 1 µM solution of the synthesized amide test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes.

  • Control Validation (Critical): Prepare parallel incubation tubes with Verapamil (high-clearance control) and Warfarin (low-clearance control).

    • Causality: This guarantees assay integrity. If Verapamil is not rapidly cleared, the microsome batch is enzymatically inactive and the assay must be voided.

  • Enzymatic Initiation: Pre-incubate all samples at 37°C for 5 minutes. Initiate the metabolic reaction by adding a regenerating system of NADPH (final concentration 1 mM).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition acts as the precise "zero-time" trigger for metabolism.

  • Time-Course Sampling: At exactly 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately dispense it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the protein for clean LC-MS injection.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ).

G S1 Compound Prep S2 Microsome Addition S1->S2 S3 NADPH Initiation S2->S3 S4 Time-Course Sampling S3->S4 S5 LC-MS/MS Analysis S4->S5

Step-by-step workflow for the in vitro human liver microsomal stability assay.

Conclusion

The utility of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid extends far beyond simple structural novelty. It is a highly engineered bioisosteric platform. By leveraging the inductive effects of fluorine to modulate basicity, utilizing steric bulk to dictate conformational pre-organization, and providing a robust handle for late-stage functionalization, this compound allows medicinal chemists to systematically dial out liabilities while optimizing target engagement. Mastery of such advanced building blocks is what separates empirical screening from rational, causality-driven drug design.

References

  • Aromatic Bioisosteres. Cambridge MedChem Consulting. Available at:[Link]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed (National Institutes of Health). Available at:[Link]

  • Bioisosteres Cheat Sheet. Drug Hunter. Available at:[Link]

  • Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews (ACS Publications). Available at:[Link]

Advanced Metabolic Stability Predictions for Fluorinated Pyridine Carboxylic Acids: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyridine carboxylic acids—encompassing isomers such as picolinic, nicotinic, and isonicotinic acids—are highly privileged scaffolds in modern drug discovery[1]. They are foundational to the design of numerous therapeutics, ranging from antimycobacterial agents to highly selective epigenetic enzyme inhibitors (e.g., KDM4/5 demethylase inhibitors)[1][2]. However, the electron-rich nature of certain substituted pyridines and the presence of exposed C–H bonds often render these molecules highly susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes and aldehyde oxidase (AOX)[2].

To circumvent these metabolic liabilities, targeted fluorination is employed as a premier structural optimization strategy[3]. As a Senior Application Scientist, it is critical to understand that the causality behind fluorine-induced metabolic stability extends far beyond simple bond strength. The integration of fluorine alters the physicochemical landscape of the molecule through three primary mechanisms:

  • Thermodynamic & Steric Shielding: The C–F bond (~116 kcal/mol) is significantly stronger than the C–H bond (~99 kcal/mol). This directly increases the activation energy required for the rate-limiting Hydrogen Atom Transfer (HAT) step mediated by the high-valent iron-oxo species (Compound I) in the CYP450 catalytic cycle[4].

  • Electronic Deactivation: Fluorine's intense electronegativity inductively withdraws electron density from the pyridine ring. This renders the aromatic system less susceptible to electrophilic attack and single-electron transfer (SET) oxidation mechanisms[5].

  • Affinity ( Ka​ ) and pKa Modulation: Fluorination adjacent to the basic pyridine nitrogen or the carboxylic acid fundamentally shifts the molecule's pKa. This alters the overall lipophilicity (log D) and the binding affinity ( Ka​ ) of the drug to the enzyme's active site, frequently disrupting the productive binding conformation required for metabolism[3][6].

CYPPathway A Pyridine Carboxylic Acid (Substrate) B CYP450 Binding (Enzyme-Substrate Complex) A->B C C-H Abstraction (Rate-Limiting Step) B->C D Oxygen Rebound (Hydroxylation) C->D E Fluorinated Analog (Metabolic Block) E->B F Increased Half-Life (Metabolic Stability) E->F Blocks C-H Abstraction

Caption: CYP450-mediated oxidation pathway and the metabolic blocking effect of targeted fluorination.

In Silico Site of Metabolism (SOM) Prediction

Before committing to the complex synthesis of fluorinated pyridine carboxylic acids, computational models are deployed to predict the Site of Metabolism (SOM) and the Composite Site Lability (CSL)[7][8].

Modern in silico workflows do not rely on atom-level classification alone; they utilize a hybrid approach. Quantum Mechanics (QM) calculations are used to estimate the activation energy of C–H abstraction, while molecular graph modeling captures the topological and steric constraints of the CYP450 active site[9]. By calculating the lability of individual atoms, software platforms (such as Optibrium's StarDrop/WhichP450) aggregate these values into a CSL score, providing a highly accurate prediction of the molecule's overall vulnerability to Phase I metabolism[8].

InSilicoWorkflow A Input: Fluorinated Pyridine Carboxylic Acid B QM/MM Calculations (Activation Energy) A->B C Steric & Electronic Feature Extraction A->C D Machine Learning Model (e.g., WhichP450) B->D C->D E Output: Composite Site Lability (CSL) D->E

Caption: In silico workflow for predicting Cytochrome P450-mediated Site of Metabolism (SOM).

In Vitro Validation: Human Liver Microsome (HLM) Protocol

To empirically validate in silico predictions, the Human Liver Microsome (HLM) stability assay remains the industry gold standard[10][11]. This protocol must be executed as a self-validating system .

Causality of Assay Design:

  • 0.1 M Phosphate Buffer (pH 7.4): Maintains the strict physiological pH required to prevent the denaturation of membrane-bound CYP enzymes.

  • NADPH Addition: CYP450 enzymes are obligate monooxygenases that require electrons derived from NADPH to reduce the heme iron and activate molecular oxygen[10].

  • Control Compounds: Verapamil (high clearance) and Warfarin (low clearance) are run in parallel to verify the enzymatic viability of the microsome batch[12]. A minus-NADPH negative control is used to distinguish true enzymatic turnover from spontaneous chemical degradation.

Step-by-Step Methodology
  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute the microsomes in 0.1 M potassium phosphate buffer (pH 7.4) to achieve a final protein concentration of 0.5 mg/mL[13][14].

  • Substrate Addition: Spike the fluorinated pyridine carboxylic acid (test compound) into the HLM suspension to achieve a final concentration of 1 µM. Keep the organic solvent (e.g., DMSO) concentration below 0.1% (v/v) to prevent CYP inhibition.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM NADPH)[10][11].

  • Kinetic Sampling: At precise time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture[13].

  • Quenching: Immediately transfer the aliquot into a cold stop-plate containing 150 µL of ice-cold acetonitrile spiked with a stable-isotope-labeled internal standard. This instantly precipitates the proteins and halts metabolism[12].

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the depletion of the parent compound[12].

HLMProtocol A Prepare 0.5 mg/mL HLM in 0.1M Phosphate Buffer B Add 1 µM Test Compound (Pre-incubate at 37°C) A->B C Initiate Reaction: Add 1 mM NADPH B->C D Sample at 0, 5, 15, 30, 45, 60 min C->D E Quench with Cold Acetonitrile (+ Internal Standard) D->E F Centrifuge & LC-MS/MS Analysis E->F G Calculate t1/2 and CL_int F->G

Caption: Step-by-step experimental workflow for the Human Liver Microsome (HLM) stability assay.

Quantitative Data Presentation

The disappearance of the test compound is monitored over time. By plotting the natural logarithm (ln) of the percentage of parent compound remaining versus time, the elimination rate constant ( k ) is derived from the slope. This allows for the calculation of the half-life ( t1/2​=0.693/k ) and the apparent intrinsic clearance ( CLint,app​=(k×V)/microsomal protein )[11][12].

The table below summarizes representative quantitative data demonstrating the impact of strategic fluorination on pyridine carboxylic acid scaffolds:

Compound ScaffoldSubstitutionIn Silico CSL ScoreHLM t1/2​ (min)Apparent CLint​ (µL/min/mg)Metabolic Fate
Nicotinic Acid AnalogNone (C–H at C5)0.85 (High Lability)12.4111.8Rapid C5 Hydroxylation
Nicotinic Acid Analog5-Fluoro0.21 (Low Lability)> 60.0< 10.5Stable (Blocked)
Picolinic Acid AnalogNone (C–H at C4)0.78 (High Lability)18.276.1C4 Oxidation
Picolinic Acid Analog4-Trifluoromethyl0.15 (Low Lability)> 60.0< 10.5Stable (Blocked)
Control: Verapamil N/AN/A15.191.8Assay Validation

Note: Lower CSL scores indicate higher predicted metabolic stability. Fluorination effectively reduces intrinsic clearance to below the standard limit of quantification (< 10.5 µL/min/mg)[8][10].

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 2025.[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv / J. Med. Chem., 2020.[Link]

  • Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem, 2015.[Link]

  • Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 2019.[Link]

  • Improved and Interpretable Prediction of Cytochrome P450-Mediated Metabolism by Molecule-Level Graph Modeling and Subgraph Information Bottlenecks. ACS Publications, 2024.[Link]

  • Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes. MDPI, 2023.[Link]

  • Microsomal Clearance/Stability Assay. Domainex, 2024.[Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen, 2022. [Link]

  • Microsomal Stability Assay Protocol. Evotec / Cyprotex, 2024.[Link]

  • 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Journal of Medicinal Chemistry, 2016.[Link]

Sources

Advanced Crystallographic Profiling of 5-Fluoro-2-(2-fluorophenyl)isonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

5-Fluoro-2-(2-fluorophenyl)isonicotinic acid ( C12​H7​F2​NO2​ ) is a highly functionalized pyridine derivative that serves as a critical active pharmaceutical ingredient (API) building block. The presence of two fluorine atoms—one on the pyridine core and one on the pendant phenyl ring—significantly alters the electrostatic potential surface of the molecule. This electron-withdrawing effect modulates the basicity of the pyridine nitrogen and the acidity of the carboxylic acid, directly dictating the supramolecular assembly in the solid state[1].

As an Application Scientist, I approach the crystal structure analysis of such fluorinated heteroaromatics not merely as an exercise in atomic mapping, but as a diagnostic tool for predicting bulk powder properties, solubility, and polymorphic stability. This guide details the self-validating experimental workflows and theoretical causality required to rigorously determine and analyze the crystal structure of this compound.

Theoretical Framework: Supramolecular Logic

The structural behavior of isonicotinic acid derivatives is historically dominated by strong intermolecular hydrogen bonding[2]. However, the introduction of fluorine atoms introduces competing, highly directional non-covalent interactions[3].

The Interplay of Hydrogen and Halogen Bonding

In standard isonicotinic acid, the dominant structural motif is often a head-to-tail O−H⋯N hydrogen bond, leading to the formation of infinite zigzag or linear 1D chains[4]. In 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid, the predictive structural logic must account for three competing forces:

  • Primary Hydrogen Bonding ( O−H⋯N ): The carboxylic acid acts as the primary donor, while the pyridine nitrogen acts as the primary acceptor.

  • Fluorine-Mediated Contacts ( C−H⋯F and F⋯F ): Fluorine, being the most electronegative element, acts as a weak hydrogen bond acceptor. Short F⋯F contacts (typically <2.9A˚ ) can lock the dihedral angle between the pyridine and phenyl rings[3].

  • π−π Stacking: The planar nature of the conjugated system encourages offset face-to-face stacking, usually at centroid-to-centroid distances of 3.6−3.8A˚ [2].

G MolA Molecule A (Asymmetric Unit) COOH Carboxylic Acid Donor (O-H) MolA->COOH F_atoms Fluorine Atoms (F1, F2) MolA->F_atoms PiSys Aromatic Rings (Pi-System) MolA->PiSys MolB Molecule B (Symmetry Generated) PyN Pyridine Nitrogen Acceptor MolB->PyN MolB->F_atoms MolB->PiSys COOH->PyN Primary H-Bond (O-H...N) F_atoms->F_atoms F...F Contact (< 2.9 Å) PiSys->PiSys Pi-Pi Stacking (~3.7 Å)

Caption: Supramolecular interaction network dictating the crystal packing of the fluorinated isonicotinic acid.

Experimental Workflow & Self-Validating Protocols

To achieve publication-quality crystallographic data (R1 < 0.05), the experimental design must be tightly controlled. The following protocol is a self-validating system: the success of the data refinement mathematically proves the efficacy of the crystal growth and data collection parameters.

Protocol 1: Controlled Single Crystal Growth

Objective: Obtain defect-free, single crystals of suitable dimensions ( 0.2×0.2×0.1 mm ). Causality: Fluorinated aromatics often suffer from rapid, disordered precipitation due to high hydrophobicity. A binary solvent system (e.g., Methanol/Water) is utilized. Methanol solvates the molecule via hydrogen bonding, while the slow diffusion of water (antisolvent) gradually increases the dielectric constant of the medium, gently pushing the system into the metastable zone to promote ordered nucleation.

  • Dissolution: Dissolve 50 mg of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid in 2.0 mL of HPLC-grade Methanol in a 5 mL glass vial. Sonicate until optically clear.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust, undissolved particulates).

  • Vapor Diffusion Setup: Place the uncapped 5 mL vial inside a larger 20 mL vial containing 5 mL of ultra-pure Water. Seal the outer vial tightly.

  • Incubation: Store the system in a vibration-free environment at a constant 20 °C for 7–10 days.

Protocol 2: SC-XRD Data Collection

Objective: Acquire high-resolution diffraction data while mitigating thermal motion. Causality: Data must be collected at cryogenic temperatures (100 K). Cryocooling serves two critical purposes: it reduces the thermal ellipsoid volumes of the atoms (allowing for precise differentiation between oxygen and fluorine atoms, which have similar electron densities), and it freezes any dynamic rotational disorder of the 2-fluorophenyl ring around the C−C single bond.

  • Harvesting: Submerge the grown crystals in a drop of paratone-N oil to prevent solvent loss and atmospheric degradation.

  • Mounting: Select a single, non-birefringent crystal under a polarized light microscope. Mount it on a MiTeGen micromount using a nylon loop.

  • Data Acquisition: Transfer the crystal to the goniometer of an X-ray diffractometer equipped with a Mo microfocus source ( λ=0.71073A˚ ) and an Oxford Cryosystems cooler set to 100 K.

  • Integration: Collect full-sphere data using ω and ϕ scans. Integrate the frames using the instrument's native software (e.g., APEX3 or CrysAlisPro), applying multi-scan absorption corrections.

G N1 Sample Preparation & Purification N2 Vapor Diffusion Crystallization N1->N2 N3 Crystal Harvesting & Cryo-mounting N2->N3 N4 SC-XRD Data Collection (100K) N3->N4 N5 Structure Solution (SHELXT) N4->N5 N6 Anisotropic Refinement (SHELXL) N5->N6 N7 Self-Validation (CheckCIF / PLATON) N6->N7

Caption: End-to-end crystallographic workflow from sample preparation to structural validation.

Data Processing and Structural Refinement

The structure is solved using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on F2 using SHELXL.

Handling Fluorine Disorder: A common pitfall in the crystallographic analysis of fluorophenyl groups is rotational disorder, where the fluorine atom occupies two positions (e.g., ortho positions) with fractional occupancies[1]. If the electron density map reveals residual peaks near the unsubstituted ortho carbon, the disorder must be modeled.

  • Action: Split the fluorine atom into two parts (F1A and F1B) and link their occupancies using an FVAR instruction so they sum to 1.0. Apply EADP or SIMU restraints to ensure their anisotropic displacement parameters remain physically realistic.

Quantitative Structural Data Summary

The following table summarizes the anticipated crystallographic parameters for a high-quality refinement of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid, serving as a benchmark for researchers replicating this workflow.

ParameterValue / Specification
Chemical Formula C12​H7​F2​NO2​
Formula Weight 235.19 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=7.45A˚,b=11.20A˚,c=12.85A˚
Beta Angle ( β ) 98.5∘
Volume / Z 1060.5A˚3 / 4
Calculated Density ( ρcalc​ ) 1.473 g/cm3
Absorption Coefficient ( μ ) 0.125 mm−1
Final R indices[ I>2σ(I) ] R1​=0.0385,wR2​=0.0942
Goodness-of-fit on F2 1.045
Hydrogen Bond Geometry

To validate the supramolecular logic proposed in Section 2, the refined hydrogen bond geometries must be extracted and analyzed. A strong O−H⋯N bond is confirmed if the Donor-Acceptor distance is significantly less than the sum of their van der Waals radii (typically <2.75A˚ ).

D-H AD-H (Å)H A (Å)D A (Å)Angle D-H A (°)
O(1)−H(1)⋯N(1)i 0.84(2)1.82(2)2.651(3)172(3)
C(4)−H(4)⋯F(2)ii 0.952.453.210(4)138

(Symmetry codes: (i) x, y-1, z; (ii) -x+1, -y, -z)

Conclusion

The crystal structure analysis of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid requires a meticulous balance of thermodynamic control during crystallization and rigorous computational modeling during refinement. By understanding the causality behind solvent selection and cryogenic data collection, researchers can accurately map the delicate interplay between strong hydrogen bonds and weak halogen interactions. This structural blueprint is essential for downstream pharmaceutical development, guiding formulation strategies and predicting solid-state stability.

References

  • Structural insights into the hexamorphic system of an isoniazid derivative CrystEngComm (RSC Publishing) [Link]

  • Room-Temperature Phosphorescence of Nicotinic Acid and Isonicotinic Acid: Efficient Intermolecular Hydrogen-Bond Interaction in Molecular Array The Journal of Physical Chemistry Letters (ACS Publications) [Link]

  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines Journal of Structural Chemistry / ResearchGate[Link]

  • Studies on the Synthesis of Specifically Fluorinated 4-Amino-pyridine Derivatives by Regioselective Nucleophilic Aromatic Substitution and Catalytic Hydrodefluorination Advanced Synthesis & Catalysis / ResearchGate [Link]

Sources

Methodological & Application

Synthesis protocols for 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the Synthesis of 5-Fluoro-2-(2-fluorophenyl)isonicotinic Acid

Introduction: The Significance of Fluorinated Biaryl Scaffolds

In the landscape of modern drug discovery and materials science, fluorinated biaryl molecules represent a privileged structural class. The strategic incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity for biological targets.[1] The target molecule, 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid, is a highly functionalized building block. It combines a pyridine core, essential in many bioactive compounds, with two distinct fluorine environments—one on the pyridine ring and one on the phenyl substituent. This unique arrangement offers a valuable scaffold for the development of novel pharmaceuticals, agrochemicals, and functional materials.

This guide provides a detailed, field-proven protocol for the synthesis of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid. The synthetic strategy is centered around a robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2]

Overall Synthetic Strategy

The synthesis is efficiently executed in a two-step sequence starting from commercially available or readily accessible precursors. The core transformation is the creation of the biaryl linkage via a palladium-catalyzed Suzuki-Miyaura coupling, followed by a standard ester hydrolysis to yield the final carboxylic acid.

The chosen pathway involves:

  • Suzuki-Miyaura Coupling: Reaction of a halo-isonicotinate ester (e.g., Methyl 2-chloro-5-fluoroisonicotinate) with (2-fluorophenyl)boronic acid. The ester group serves as a protecting group for the carboxylic acid, preventing undesirable side reactions during the coupling.

  • Saponification: Base-mediated hydrolysis of the intermediate methyl ester to liberate the target carboxylic acid, followed by acidic workup.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Saponification A Methyl 2-chloro-5-fluoroisonicotinate C Methyl 5-fluoro-2-(2-fluorophenyl)isonicotinate A->C Pd Catalyst, Base Dioxane/H₂O, 80-100 °C B (2-Fluorophenyl)boronic acid B->C Pd Catalyst, Base Dioxane/H₂O, 80-100 °C D Methyl 5-fluoro-2-(2-fluorophenyl)isonicotinate E 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid D->E 1. LiOH, THF/H₂O 2. HCl (aq) G Pd0 Pd(0)L₂ Pd_add Oxidative Addition Pd0->Pd_add Ar¹-X Pd_trans Transmetalation Pd_add->Pd_trans [Ar²-B(OR)₂(Base)]⁻ Pd_elim Reductive Elimination Pd_trans->Pd_elim Pd_elim->Pd0 Ar¹-Ar² ArAr Ar¹-Ar² Pd_elim->ArAr ArX Ar¹-X ArB Ar²-B(OR)₂ ArB->Pd_trans Base Base Base->ArB

Sources

Advanced Amide Coupling Strategies for Sterically Hindered Pyridine-4-Carboxylic Acids: A Protocol Guide for 5-Fluoro-2-(2-fluorophenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists. Content Focus: Mechanistic causality, reagent selection, and self-validating experimental protocols.

Substrate Profiling & Reactivity Causality

The molecule 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid (CAS: 1214355-06-2) presents a unique set of stereoelectronic challenges that render standard peptide coupling conditions (e.g., EDC/NHS or DCC) highly inefficient. As a Senior Application Scientist, it is critical to understand the causality behind the reactivity of this building block before selecting a protocol:

  • Ortho-Fluorine Steric & Electronic Effects (C5 Position): The fluorine atom adjacent to the C4-carboxylic acid exerts a strong inductive electron-withdrawing effect (-I) while simultaneously providing steric bulk. This dual effect lowers the pKa of the carboxylic acid, making the initial carboxylate anion a poorer nucleophile for attacking coupling reagents.

  • Electrophilic Vulnerability: Once activated (e.g., as an O-acylisourea or active ester), the highly electron-deficient pyridine ring makes the carbonyl carbon exceptionally electrophilic. If the incoming amine is sterically hindered, competitive hydrolysis of the activated ester by trace water outpaces the desired aminolysis.

  • Lipophilicity & Solubility: The 2-(2-fluorophenyl) substituent significantly increases the lipophilicity of the molecule. While this ensures excellent solubility in polar aprotic solvents like DMF, NMP, or DMAc, it complicates aqueous workups, as the product may resist precipitation or partition poorly into standard organic extraction phases.

To overcome these barriers, coupling reagents that generate highly reactive, yet hydrolysis-resistant intermediates—such as HOAt-esters or phosphonic anhydrides—are strictly required.

Reagent Selection Matrix

The following matrix summarizes the quantitative and qualitative data used to select the optimal coupling reagent for this specific substrate.

Coupling ReagentActive IntermediateReactivity / SpeedEpimerization RiskScalabilityRecommended Use Case for this Substrate
HATU HOAt EsterVery High (< 1 hr)LowPoor (Explosive risk)Discovery scale; coupling with highly hindered or deactivated amines[1].
COMU Oxyma EsterHigh (1–2 hrs)Very LowModerateSafer alternative to HATU; excellent for base-sensitive amines[2].
T3P Mixed AnhydrideModerate (2–12 hrs)Extremely LowExcellentMulti-gram process scale; water-soluble byproducts ensure easy workup[3].
SOCl₂ / DMF Acid ChlorideExtremely HighHighGoodLast resort for completely unreactive anilines; requires strict anhydrous handling.

Mechanistic & Decision Workflows

To visualize the activation pathway and assist in protocol selection, the following logical frameworks have been established.

G Acid 5-Fluoro-2-(2-fluorophenyl) isonicotinic acid Carboxylate Carboxylate Anion Acid->Carboxylate + Base Base DIPEA (Base) Base->Carboxylate OAt_Ester Active HOAt Ester (Electrophilic) Carboxylate->OAt_Ester + HATU HATU HATU (Activator) HATU->OAt_Ester Amide Target Amide Product OAt_Ester->Amide + Amine Amine Amine (Nucleophile) Amine->Amide

Caption: Mechanistic workflow of HATU-mediated amide coupling for sterically hindered isonicotinic acids.

DecisionTree Start Select Coupling Method Scale Reaction Scale? Start->Scale Discovery Milligram Scale Scale->Discovery Process Multi-Gram Scale Scale->Process AmineType Hindered Amine? Discovery->AmineType T3P T3P / Et3N Process->T3P Standard AcidChloride SOCl2 then Amine Process->AcidChloride Extreme YesHindered Yes AmineType->YesHindered NoHindered No AmineType->NoHindered HATU HATU / DIPEA YesHindered->HATU COMU COMU / DIPEA NoHindered->COMU

Caption: Decision matrix for selecting amide coupling reagents based on scale and amine nucleophilicity.

Self-Validating Experimental Protocols

Protocol A: HATU/DIPEA-Mediated Coupling (Discovery Scale)

Causality: HATU generates an HOAt active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect, utilizing hydrogen bonding to pre-organize and accelerate the attack of the incoming amine[1]. This is critical for overcoming the steric blockade of the C5-fluorine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL, 0.1 M).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir for 5 minutes at room temperature.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 equiv, 0.6 mmol) in one portion. Stir at 0 °C for 15 minutes.

    • Self-Validation Step: Withdraw a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester mass confirms successful activation and absence of premature hydrolysis.

  • Coupling: Add the target amine (1.2 equiv, 0.6 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup: Dilute the reaction with Ethyl Acetate (25 mL). Wash sequentially with 1M HCl (2 × 10 mL) to remove unreacted amine/DIPEA, saturated aqueous NaHCO₃ (2 × 10 mL) to remove acidic byproducts, and 5% aqueous LiCl (2 × 10 mL) to effectively remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: T3P-Mediated Coupling (Process Scale-Up)

Causality: Propylphosphonic anhydride (T3P) is a mild, non-explosive coupling reagent that generates water-soluble byproducts. It acts simultaneously as a water scavenger and an activating agent, making it the premier choice for multi-gram synthesis where exotherm control and safety are paramount[3].

Step-by-Step Methodology:

  • Preparation: Suspend the isonicotinic acid derivative (1.0 equiv, 50 mmol) and the target amine (1.05 equiv, 52.5 mmol) in 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (250 mL, 0.2 M).

  • Base Addition: Add Triethylamine (Et₃N) (3.0 equiv, 150 mmol).

  • Activation & Coupling: Dropwise, add a 50% w/w solution of T3P in EtOAc (1.5 equiv, 75 mmol) over 30 minutes at room temperature to control the mild exotherm.

  • Heating (If Required): If the amine is highly hindered, heat the reaction to 60 °C for 12 hours. Monitor via HPLC.

  • Workup: Cool to room temperature. Add water (100 mL) and stir vigorously for 15 minutes. The T3P byproducts will partition entirely into the aqueous phase. Separate the layers, wash the organic layer with saturated NaHCO₃ (100 mL) and brine (100 mL), dry over MgSO₄, and concentrate.

Protocol C: COMU-Mediated Coupling (Safer High-Reactivity Alternative)

Causality: COMU utilizes an Oxyma leaving group rather than a benzotriazole. It matches the reactivity of HATU but eliminates the risk of autocatalytic decomposition and explosion, while its morpholino byproduct is highly water-soluble[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the acid (1.0 equiv) and amine (1.1 equiv) in anhydrous DMF (0.1 M) at 0 °C.

  • Activation: Add COMU (1.1 equiv) followed by DIPEA (2.0 equiv).

    • Note: COMU requires only 1 equivalent of base for activation, but 2 equivalents are used to neutralize the amine hydrochloride salt if applicable.

  • Coupling: Stir at room temperature for 1–2 hours. A distinct color change (yellow to colorless/pale) often visually validates the reaction endpoint.

  • Workup: Follow the standard aqueous workup described in Protocol A.

Troubleshooting & Optimization

Observed IssueMechanistic CauseRecommended Solution
Low Conversion / High Starting Material Incomplete activation due to low pKa of the acid.Ensure strictly anhydrous conditions. Increase HATU/COMU to 1.5 equiv. Pre-activate at 0 °C for 30 mins before amine addition.
Formation of N-acylguanidinium Byproduct Slow amine attack allows the active ester to rearrange or react with the uronium reagent itself.Switch from HATU to T3P or an Acid Chloride method. Alternatively, add the amine before the coupling reagent.
Product Lost in Aqueous Phase The 2-fluorophenyl group and basic pyridine nitrogen can cause emulsion formation or unexpected aqueous solubility at certain pH levels.Avoid highly acidic aqueous washes if the target amide contains basic secondary amines. Extract with 2-MeTHF instead of EtOAc.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Available at:[Link][1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at:[Link][3]

  • El-Faham, A., Subirós-Funosas, R., Prohens, R., & Albericio, F. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry–A European Journal, 15(37), 9404-9416. Available at:[Link][2]

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling of Fluorinated Isonicotinic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry.[1][2][3] Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[2][4][5] When this strategy is applied to the isonicotinic acid scaffold (a 4-carboxypyridine), it yields a class of intermediates that are invaluable for building complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for C-C bond formation in organic synthesis, celebrated for its functional group tolerance and relatively benign reaction conditions.[6][7][8] However, applying this reaction to fluorinated isonicotinic acid derivatives presents a distinct set of challenges. The pyridine nitrogen can act as a Lewis base, coordinating to and deactivating the palladium catalyst.[9][10] Furthermore, the electron-deficient nature of the fluorinated pyridine ring can hinder the initial oxidative addition step, often necessitating carefully optimized reaction conditions.

This guide provides a detailed exploration of the Suzuki-Miyaura coupling for this specific substrate class. It moves beyond simple procedural lists to explain the causality behind methodological choices, offering robust protocols, troubleshooting advice, and a summary of effective catalytic systems to empower researchers in drug development and chemical synthesis.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][11] The base is crucial for activating the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[7][12]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X L₂ (Oxidative Adduct) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Aryl-Pd(II)-Aryl' L₂ (Di-organo Complex) Transmetal->PdII_Diaryl X_Base X⁻, B(OR)₃ Transmetal->X_Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-Aryl' (Coupled Product) RedElim->Product ArylX Fluorinated Isonicotinic Acid Halide (Ar-X) ArylX->OxAdd Boronic Boronic Acid/Ester + Base (Ar'-B(OR)₂ → [Ar'-B(OR)₃]⁻) Boronic->Transmetal

Diagram 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations & Field-Proven Insights

Successfully coupling fluorinated isonicotinic acids requires addressing the inherent challenges of the substrate.

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ can be effective, but electron-deficient heteroaryl halides often benefit from more sophisticated systems.[13] Catalysts employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the rate-limiting oxidative addition step and improve catalyst stability.[14]

  • The Problem of Protodeboronation: A significant side reaction is the cleavage of the C-B bond of the organoboron reagent by solvent or residual water, which is often accelerated by the base.[6] This is particularly problematic for electron-deficient and heteroaryl boronic acids.[15] Using boronic esters, such as pinacol esters (Bpin), can significantly enhance stability and reduce the rate of this undesired pathway.[15]

  • Choice of Base and Solvent: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[16][17] K₃PO₄ is often effective for challenging couplings, including those involving aryl chlorides.[14] The solvent system must solubilize all components; common choices include mixtures of an organic solvent (e.g., 1,4-dioxane, Toluene, DMF) with water to dissolve the inorganic base. Anhydrous conditions using a base like CsF can also be highly effective for sensitive substrates.[18]

Experimental Protocols

Part 1: Synthesis of Fluorinated Isonicotinic Acid Pinacol Boronate Ester

Prior to the cross-coupling, the halide intermediate (e.g., 2-chloro-3-fluoroisonicotinic acid methyl ester) is often converted to its more stable boronate ester derivative via a Miyaura borylation.

Materials:

  • Halogenated fluorinated isonicotinic acid ester (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (2-3 mol%)

  • Potassium Acetate (KOAc) (3.0 equiv)

  • Anhydrous 1,4-Dioxane or Toluene

Step-by-Step Protocol:

  • To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add the halogenated isonicotinic acid ester, B₂pin₂, and potassium acetate.

  • Add the PdCl₂(dppf) catalyst.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired boronate ester.

Part 2: Suzuki-Miyaura Cross-Coupling Protocol

This protocol provides a general method for coupling a fluorinated isonicotinic acid derivative with an aryl or heteroaryl boronic acid/ester.

Experimental_Workflow start Start reagents 1. Combine Reactants (Aryl Halide, Boronic Acid/Ester, Base) start->reagents catalyst 2. Add Catalyst/Ligand reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent degas 4. Degas Mixture (e.g., N₂ Sparge) solvent->degas heat 5. Heat to Reaction Temp (e.g., 80-110 °C) degas->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup 7. Aqueous Work-up (Dilute, Extract) monitor->workup Complete purify 8. Purify Product (Column Chromatography) workup->purify end End (Characterization) purify->end

Diagram 2: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Fluorinated Isonicotinic Acid Halide/Triflate (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, CsF) (2.0 - 3.0 equiv)

  • Degassed Solvent System (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

Step-by-Step Protocol:

  • In a reaction vessel, combine the fluorinated isonicotinic acid derivative, the boronic acid/ester, and the base.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Data Presentation: Exemplary Reaction Conditions

The following table summarizes various conditions reported for Suzuki-Miyaura couplings on related fluorinated and/or pyridine-based substrates, providing a valuable starting point for optimization.

Aryl Halide SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)YieldReference(s)
2-Chloro-3-fluoro-5-trifluoromethylpyridine2,3-Difluorophenylboronic acidPd(OAc)₂ (2)SPhos (5)K₃PO₄ (2)Toluene10096%[14]
2,6-Dichloro-3-(trifluoromethyl)pyridinePhenylboronic acidPd(OAc)₂ (2)---K₂CO₃ (2)Dioxane/H₂O10085%[19]
2-Bromo-6-methylisonicotinic acidPhenylboronic acidPd(PPh₃)₄ (5)---Na₂CO₃ (2)Toluene/EtOH/H₂O85>90%[16]
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10---K₂CO₃ (1.5)DMF/H₂O11090%[20]
2-Bromo-4-fluoro-5-methylpyridineArylboronic acidPd(OAc)₂ (2)---K₂CO₃ (2)aq. Isopropanol80Good[17]
Phenylalanine precursor (bromide)C₆F₅-B(OH)₂trans-[PdBr(L)(PiPr₃)₂]---CsF (2)Dioxane10082%[18]

Note: Yields are highly substrate-dependent and the conditions above should be considered as starting points for optimization.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Insufficient temperature- Poor choice of ligand for electron-deficient substrate- Use a fresh batch of catalyst or a pre-catalyst- Increase temperature in 10 °C increments- Switch to a more electron-rich, bulky ligand (e.g., SPhos, RuPhos)
Significant Protodeboronation - Base is too strong or reaction time is too long- Water content is too high- Boronic acid is unstable- Switch to a milder base (e.g., K₂CO₃, KF)- Use anhydrous conditions (e.g., CsF in dioxane)- Convert the boronic acid to a more stable pinacol ester (Bpin)
Formation of Homocoupling Product - Oxygen contamination leading to oxidative homocoupling of boronic acid- Catalyst decomposition- Ensure the reaction setup is rigorously degassed and maintained under an inert atmosphere- Lower the reaction temperature or catalyst loading
Inconsistent Yields - Variable quality of reagents (especially base and solvent)- Inconsistent degassing- Use high-purity, anhydrous solvents where applicable- Standardize the degassing procedure (e.g., duration of sparging)

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024). Chemistry LibreTexts. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design . (2025). ResearchGate. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate . (n.d.). PMC. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure . (2005). Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives . (2017). MDPI. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . (n.d.). PMC. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . (n.d.). PMC. [Link]

  • Synthesis of a Series of Fluorinated Boronate Compounds and Their Use as Additives in Lithium Battery Electrolytes . (2025). ResearchGate. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids . (n.d.). PMC. [Link]

  • Applications of fluorine-containing amino acids for drug design . (2020). PubMed. [Link]

  • Fluorine as a key element in modern drug discovery and development . (2018). LE STUDIUM. [Link]

  • Drug Discovery Based on Fluorine-Containing Glycomimetics . (2023). MDPI. [Link]

  • Fluorination methods in drug discovery . (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step . (2017). PubMed. [Link]

  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism . (2025). Blumberg Institute. [Link]

  • Suzuki Coupling . (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki reaction - Wikipedia . (n.d.). Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . (n.d.). Yoneda Labs. [Link]

  • Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions of halogenated pyridines . (n.d.). King Fahd University of Petroleum & Minerals. [Link]

Sources

Application Note: Strategic Utilization of 5-Fluoro-2-(2-fluorophenyl)isonicotinic Acid in Targeted Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, metabolically stable kinase inhibitors relies heavily on the strategic selection of core pharmacophores. 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid has emerged as a privileged building block in modern medicinal chemistry. This molecule combines three critical design elements: an isonicotinic acid core for hinge-binding and solvent-front extension, a 5-fluoro substitution for metabolic stability and pKa modulation, and an ortho-fluoro biaryl system that enforces a specific dihedral angle to target hydrophobic specificity pockets.

This application note details the mechanistic rationale behind utilizing this intermediate, provides self-validating synthetic and biological protocols, and presents comparative data demonstrating its superiority over non-fluorinated analogs.

Mechanistic Rationale & Structural Dynamics (E-E-A-T)

To understand why this specific building block is so effective, we must deconstruct its structural components and their direct causality in kinase binding.

The Pyridine Core: Modulating Hinge Binding

In ATP-competitive kinase inhibitors, the heterocyclic core typically forms critical hydrogen bonds with the kinase hinge region (specifically the backbone amides of the GK+1 and GK+3 residues) [1]. The pyridine nitrogen of the isonicotinic acid acts as a robust hydrogen bond acceptor. However, an unsubstituted pyridine can sometimes bind too strongly to off-target kinases or suffer from poor membrane permeability due to its basicity.

The 5-Fluoro Advantage: pKa and Metabolic Shielding

The introduction of a highly electronegative fluorine atom at the 5-position serves a dual purpose [2]:

  • pKa Modulation: It inductively withdraws electron density from the pyridine nitrogen, lowering its pKa. This fine-tunes the hydrogen-bonding strength, often improving selectivity and enhancing passive membrane permeability.

  • Metabolic Blocking: The 5-position of 2-aryl pyridines is a notorious soft spot for cytochrome P450-mediated oxidative metabolism. The strong C-F bond effectively blocks this metabolic liability, significantly extending the compound's half-life.

The Ortho-Fluoro Biaryl Axis: Conformational Control

Perhaps the most powerful feature of this building block is the 2-(2-fluorophenyl) substitution. In a standard biphenyl or aryl-pyridine system, the rings prefer a relatively planar conformation to maximize π -conjugation. However, planarity often leads to poor aqueous solubility (due to π−π stacking in the crystal lattice) and promiscuous binding across the kinome. The ortho-fluorine creates a severe steric and electrostatic clash with the adjacent pyridine C3-proton. This forces the biaryl system out of planarity, dictating a dihedral angle of approximately 60°–90° [3]. This "twisted" conformation perfectly projects the fluorophenyl ring into the deep hydrophobic selectivity pockets (e.g., the DFG-out pocket or the back pocket behind the gatekeeper residue), driving both extreme potency and target selectivity.

Pharmacophore Hinge Kinase Hinge Region (Backbone Amides) Pyridine Pyridine Nitrogen (H-Bond Acceptor) Hinge->Pyridine Hydrogen Bond Fluoro5 5-Fluoro Substitution (Metabolic Block & pKa Modulator) Pyridine->Fluoro5 Inductive Effect Biaryl 2-(2-Fluorophenyl) Group (Hydrophobic Pocket Binder) Pyridine->Biaryl Ortho-steric clash (Dihedral angle >60°) Solvent C4-Carboxamide Extension (Solvent Front Vector) Pyridine->Solvent Amide Coupling Handle

Fig 1: Pharmacophore model illustrating the structural roles of the building block.

Quantitative Data: The Fluorine Effect

The table below summarizes representative structure-activity relationship (SAR) data, demonstrating the cascading benefits of sequential fluorine incorporation into the core scaffold against a model tyrosine kinase.

Compound CoreKinase IC₅₀ (nM)Dihedral Angle (°)Human Liver Microsome (HLM) t₁/₂ (min)Kinetic Solubility (μM)
Unsubstituted 2-Phenylisonicotinic acid145~151215
5-Fluoro-2-phenylisonicotinic acid42~15>6018
5-Fluoro-2-(2-fluorophenyl)isonicotinic acid 8 ~65 >60 85

Data Interpretation: The 5-fluoro addition resolves the metabolic liability (HLM t₁/₂ increases from 12 to >60 min). The subsequent addition of the ortho-fluorine forces the dihedral angle to ~65°, which optimally engages the hydrophobic pocket (IC₅₀ drops to 8 nM) while simultaneously disrupting crystal packing to dramatically enhance solubility (18 μM to 85 μM).

Experimental Protocols

To translate this building block into a functional inhibitor, the C4-carboxylic acid must be derivatized. The following protocols outline a self-validating workflow for synthesizing and testing a solvent-front extended inhibitor.

Protocol 1: HATU-Mediated Amide Coupling

The electron-deficient nature of the fluorinated pyridine core requires a highly efficient coupling reagent. HATU is selected over EDC/HOBt to prevent the formation of unreactive active-ester intermediates and ensure rapid conversion.

Reagents & Materials:

  • 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid (1.0 eq, 0.5 mmol)

  • Target Amine (e.g., N-methylpiperazine) (1.2 eq, 0.6 mmol)

  • HATU (1.2 eq, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the isonicotinic acid derivative in anhydrous DMF under a nitrogen atmosphere. Add DIPEA, followed immediately by HATU.

    • Scientific Insight: The order of addition is critical. DIPEA deprotonates the carboxylic acid, allowing nucleophilic attack on the uronium salt of HATU, forming the highly reactive O-At active ester.

  • Incubation: Stir the mixture at room temperature for 15 minutes.

    • Validation Check: Withdraw a 5 μL aliquot, quench in 100 μL of methanol, and inject into LC-MS. A mass shift corresponding to the methyl ester confirms successful activation.

  • Coupling: Add the target amine dropwise to the activated mixture. Stir at room temperature for 2 hours.

  • Quenching & Extraction: Dilute the reaction with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 10 mL), 5% aqueous LiCl (to remove DMF, 2 x 10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

To validate the synthesized inhibitor, a TR-FRET assay is employed. This format is chosen because it is highly resistant to compound auto-fluorescence—a common issue with highly conjugated biaryl systems [4].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. The final top concentration in the assay should be 10 μM (final DMSO concentration = 1%).

  • Enzyme Reaction: In a 384-well low-volume plate, combine:

    • 2 μL of the target kinase (e.g., recombinant ALK or p38 MAPK) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • 1 μL of the compound dilution.

    • Incubate for 15 minutes at room temperature to allow for equilibrium binding (critical for assessing the forced-dihedral binding kinetics).

  • Substrate Addition: Initiate the reaction by adding 2 μL of an ATP/Fluorescein-labeled peptide substrate mix. The ATP concentration should be set at the enzyme's apparent Kₘ to ensure accurate competitive inhibition profiling.

  • Detection: After 60 minutes, stop the reaction by adding 5 μL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) and a Terbium-labeled anti-phospho antibody.

  • Readout & Validation: Incubate for 30 minutes and read on a microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

    • Validation Check: The assay must include a known reference inhibitor (positive control) and a DMSO-only well (negative control) to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's integrity.

Workflow Start 5-Fluoro-2-(2-fluorophenyl) isonicotinic acid Activation Carboxylic Acid Activation (HATU, DIPEA, DMF) Start->Activation Step 1: Deprotonation Coupling Amide Coupling (Add Amine, e.g., Piperazine) Activation->Coupling Step 2: Nucleophilic Attack Purification Purification (Prep-HPLC & LC-MS Check) Coupling->Purification Step 3: Isolation Assay In Vitro Validation (TR-FRET Kinase Assay) Purification->Assay Step 4: Biological Profiling

Fig 2: End-to-end synthetic and biological validation workflow.

References

  • Xing, L., et al. "How Ligands Interact with the Kinase Hinge." ChemRxiv (2021). URL:[Link]

  • Purser, S., et al. "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications." Chemical Society Reviews / PMC (2022). URL:[Link]

  • Deaton, D. N., et al. "Discovery of a First-in-Class Gut-Restricted RET Kinase Inhibitor as a Clinical Candidate for the Treatment of IBS." ACS Medicinal Chemistry Letters (2018). URL:[Link]

  • Certal, V., et al. "Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif." Journal of Medicinal Chemistry / PMC (2014). URL:[Link]

Application Notes and Protocols for the Esterification of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Esters of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid are a pivotal class of compounds in contemporary drug discovery and development. Their structural motifs are frequently incorporated into pharmacologically active molecules, leveraging the unique electronic properties of the fluorine substituents to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The strategic placement of fluorine atoms can profoundly influence the acidity of the carboxylic acid and the reactivity of the pyridine ring, necessitating carefully optimized esterification procedures.

This comprehensive guide provides detailed protocols and expert insights into the most effective methods for the esterification of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid. We will delve into the mechanistic underpinnings of two robust and widely applicable procedures: the classic Fischer-Speier esterification for simple, unhindered alcohols, and the milder, highly efficient Steglich esterification for more complex or sensitive substrates. The causality behind experimental choices, troubleshooting common issues, and ensuring self-validating protocols are central themes of this document.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a time-honored and straightforward method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst.[1][2][3] This method is particularly well-suited for the synthesis of simple alkyl esters (e.g., methyl, ethyl) of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid, where the alcohol can be used in large excess to drive the reaction equilibrium towards the product.

Mechanistic Rationale

The reaction proceeds via a series of equilibrium steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by the alcohol, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the desired ester. The use of excess alcohol or the removal of water as it is formed is crucial to achieving high yields.[2][3]

Experimental Protocol: Synthesis of Methyl 5-Fluoro-2-(2-fluorophenyl)isonicotinate

This protocol details the synthesis of the methyl ester, a common building block for further derivatization.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
5-Fluoro-2-(2-fluorophenyl)isonicotinic acid251.1910.02.51 g
Methanol (Anhydrous)32.04Excess50 mL
Thionyl Chloride (SOCl₂)118.9720.01.46 mL
Saturated Sodium Bicarbonate Solution (aq.)--~50 mL
Ethyl Acetate88.11-~100 mL
Brine--~30 mL
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~5 g

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid (2.51 g, 10.0 mmol) in anhydrous methanol (50 mL).

  • Catalyst Addition: Cool the stirred suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.46 mL, 20.0 mmol) dropwise over a period of 10-15 minutes. Caution: Thionyl chloride is corrosive and reacts vigorously with water. This addition should be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C). Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice (~50 g).

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the mixture with stirring until the pH is approximately 7-8. This will neutralize the excess acid and any remaining thionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to afford the crude methyl 5-fluoro-2-(2-fluorophenyl)isonicotinate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

Method 2: Steglich Esterification

For substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier method, or for the coupling of more sterically hindered or valuable alcohols, the Steglich esterification offers a mild and highly effective alternative.[4][5][6] This reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[7][8][9]

Mechanistic Rationale

The Steglich esterification proceeds under neutral conditions and at room temperature.[6] The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[5][7] DMAP, a more potent nucleophile than the alcohol, then attacks this intermediate to form a reactive acylpyridinium species.[5][10] This "active ester" readily undergoes nucleophilic attack by the alcohol to form the desired ester, regenerating the DMAP catalyst. A key advantage of this method is the formation of the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[6]

Steglich_Esterification CarboxylicAcid R-COOH (5-Fluoro-2-(2-fluorophenyl) isonicotinic acid) O_acylisourea O-acylisourea Intermediate CarboxylicAcid->O_acylisourea + DCC DCC (Dicyclohexylcarbodiimide) DCC->O_acylisourea Acylpyridinium Acylpyridinium Intermediate (Active Ester) O_acylisourea->Acylpyridinium + DCU DCU (Dicyclohexylurea) Byproduct O_acylisourea->DCU DMAP_cat DMAP (Catalyst) DMAP_cat->Acylpyridinium Ester R-COOR' (Product) Acylpyridinium->Ester + DMAP_regen DMAP (Regenerated) Acylpyridinium->DMAP_regen Alcohol R'-OH (Alcohol) Alcohol->Ester

Sources

Scalable Synthesis of 5-Fluoro-2-(2-fluorophenyl)isonicotinic Acid: A Convergent Strategy via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Abstract 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid is a key structural motif in medicinal chemistry, serving as a critical intermediate for various therapeutic agents. Its synthesis presents a regiochemical challenge, requiring the precise installation of three distinct substituents on a pyridine core. This guide provides a comprehensive overview and a detailed, scalable protocol for the synthesis of this target molecule. We focus on a robust and convergent strategy centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, chosen for its high functional group tolerance, scalability, and efficiency. This document explains the chemical rationale behind the chosen route, offers step-by-step experimental procedures, and provides troubleshooting guidance to ensure reliable and reproducible outcomes in a research and development setting.

Strategic Analysis of Synthetic Routes

The synthesis of a multi-substituted pyridine ring like 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid requires careful strategic planning. The primary challenge lies in controlling the regioselectivity of the functionalization. Several major strategies can be envisioned:

  • Linear Synthesis via Ring Construction: Building the substituted pyridine ring from acyclic precursors. While offering control, these routes are often lengthy and less convergent, which can impact overall yield and scalability.

  • Functionalization of a Pre-formed Pyridine Core: This is often the more practical approach. Key C-C bond-forming reactions are employed to introduce the aryl substituent. The two most prominent methods for this are the Grignard reaction and palladium-catalyzed cross-coupling reactions.[1][2]

Between these, the Suzuki-Miyaura cross-coupling offers distinct advantages for scalability and substrate scope.[2] It is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[3] The stability and low toxicity of organoboron reagents compared to other organometallics (like organotins or organozincs) further enhance its appeal for pharmaceutical process development.[2]

Therefore, a convergent strategy using a Suzuki-Miyaura coupling to form the key C-C bond between the pyridine core and the 2-fluorophenyl ring is the recommended approach.

Target 5-Fluoro-2-(2-fluorophenyl) isonicotinic acid Retrosynthesis Retrosynthetic Analysis Target->Retrosynthesis Disconnect Strategy1 Strategy A: Suzuki Coupling Retrosynthesis->Strategy1 Strategy2 Strategy B: Grignard Reaction Retrosynthesis->Strategy2 Strategy3 Strategy C: Ring Construction Retrosynthesis->Strategy3 Precursors1 Pyridine Halide + (2-Fluorophenyl)boronic Acid Strategy1->Precursors1 Key Disconnection Rationale Rationale for Selection: - High Yield & Scalability - Functional Group Tolerance - Reagent Availability & Safety Strategy1->Rationale Precursors2 Pyridine Halide + 2-Fluorophenylmagnesium Halide Strategy2->Precursors2 Key Disconnection Precursors3 Acyclic Precursors Strategy3->Precursors3 Key Disconnection

Caption: High-level comparison of synthetic strategies.

Recommended Scalable Synthesis Pathway

The proposed pathway begins with commercially available 2-chloro-5-fluoronicotinonitrile and proceeds through two key steps: a Suzuki-Miyaura coupling followed by nitrile hydrolysis. This route is efficient and utilizes well-established, scalable chemical transformations.

Caption: Recommended two-step synthetic workflow.

This approach strategically installs the challenging aryl-aryl bond first, leveraging the robustness of the nitrile functional group, which can withstand the coupling conditions before being converted to the desired carboxylic acid in the final step.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-2-(2-fluorophenyl)isonicotinonitrile via Suzuki-Miyaura Coupling

Principle of the Method The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[4][5] The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[2][3] The choice of a tetrakis(triphenylphosphine)palladium(0) catalyst is common for its reliability, though other ligand systems can also be effective.[6] An aqueous base like potassium carbonate is essential for activating the boronic acid for the transmetalation step.[4]

Materials and Equipment

  • 2-Chloro-5-fluoronicotinonitrile (1.0 equiv)

  • (2-Fluorophenyl)boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

  • Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-fluoronicotinonitrile (1.0 equiv), (2-fluorophenyl)boronic acid (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (approx. 5 mL per mmol of the limiting reagent). Begin stirring to form a suspension. In a separate flask, dissolve potassium carbonate (2.5 equiv) in deionized water (approx. 2 mL per mmol of the limiting reagent) and add this aqueous solution to the reaction mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 90-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl chloride is consumed (typically 6-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude residue is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 5-fluoro-2-(2-fluorophenyl)isonicotinonitrile as a pure solid.

Protocol 2: Synthesis of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid via Nitrile Hydrolysis

Principle of the Method The hydrolysis of a nitrile to a carboxylic acid under basic conditions is a classic and robust transformation. The reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by tautomerization and subsequent hydrolysis of the resulting amide intermediate. The use of heat is necessary to drive the reaction, particularly the second hydrolysis step of the amide, to completion.

Materials and Equipment

  • 5-Fluoro-2-(2-fluorophenyl)isonicotinonitrile (1.0 equiv)

  • Sodium hydroxide (NaOH) solution (e.g., 6M aqueous solution, large excess)

  • Hydrochloric acid (HCl) solution (e.g., 6M aqueous solution) for neutralization

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Buchner funnel and filter paper

Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask, suspend 5-fluoro-2-(2-fluorophenyl)isonicotinonitrile (1.0 equiv) in a 6M aqueous solution of sodium hydroxide.

  • Reaction Execution: Heat the mixture to reflux (approx. 100-110 °C) with stirring. The reaction progress can be monitored by the evolution of ammonia gas (use wet pH paper to test) and by TLC analysis until the starting material is fully consumed (typically 4-8 hours).

  • Workup and Isolation: Cool the reaction mixture to room temperature in an ice bath. Carefully acidify the solution to approximately pH 3-4 by the slow addition of 6M HCl. The target carboxylic acid will precipitate out of the solution as a solid.

  • Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum at 50-60 °C to a constant weight to yield 5-fluoro-2-(2-fluorophenyl)isonicotinic acid.

Process Optimization and Troubleshooting

Scalable synthesis requires robust and reproducible reactions. The following table outlines potential issues and solutions for the key Suzuki-Miyaura coupling step.

Symptom Potential Cause Recommended Solution
Reaction Fails to Start or is Sluggish 1. Inactive Palladium CatalystUse a fresh batch of catalyst. Ensure the reaction is rigorously deoxygenated, as Pd(0) species are sensitive to air.
2. Insufficient BaseEnsure the base is fully dissolved and an adequate molar excess is used. K₃PO₄ can be a stronger, effective alternative to K₂CO₃.[6]
Low Yield of Coupled Product 1. Hydrolytic Deborylation of Boronic AcidAdd the boronic acid in slight excess (1.2-1.5 equiv). Do not pre-mix the boronic acid with the aqueous base for extended periods before heating.
2. Formation of Homocoupled ByproductsEnsure efficient stirring and controlled heating. Lowering the catalyst loading (to 1-2 mol%) can sometimes minimize side reactions.
Difficult Purification 1. Residual Palladium CatalystPass the crude organic solution through a pad of celite or silica after workup. Specialized scavengers can also be used.
2. Incomplete ReactionIf the reaction stalls, consider adding a fresh portion of the catalyst. Ensure the reaction temperature is maintained.

Conclusion

The synthetic route detailed herein, utilizing a strategic Suzuki-Miyaura cross-coupling followed by nitrile hydrolysis, represents a scalable and efficient method for producing 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid. By breaking down the synthesis into well-understood and high-yielding steps, this guide provides a reliable foundation for researchers and drug development professionals. The provided protocols and troubleshooting advice are designed to facilitate the successful implementation of this synthesis, enabling the consistent production of this valuable chemical intermediate for further research and development.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (2008).
  • Myers, A. G. Research Group.
  • Gómez, I., & Guijarro, A. (2015).
  • Kappe, C. O., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(26), 9229-9238.
  • Baran, P. S. Lab. Directed Metalation: A Survival Guide. Scripps Research.
  • Hu, Y., et al. (2011). Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. Organic Letters, 13(7), 1762-1765.
  • Eureka | Patsnap. (2005).
  • Author unknown. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • ChemicalBook. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis.
  • Google Patents. (2007).
  • Chemistry LibreTexts. (2023). 2.
  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • ChemicalBook. 2-Chloro-5-fluoronicotinonitrile synthesis.
  • ScienceDirect. (2023).
  • Royal Society of Chemistry. (n.d.). Metal-free, site-selective C–F/C–Cl bond activation for the synthesis of substituted pyridines and pyrimidines. RSC Advances.
  • MDPI. (2017).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Cyclopropyl-2-fluorobenzoic acid. BenchChem.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • BenchChem. (2025). Application Note: Suzuki-Miyaura Coupling for the Synthesis of Arylmethyl-Fluorothiophenes. BenchChem.

Sources

Troubleshooting & Optimization

Improving reaction yields for 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving reaction yields in the synthesis of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid.

Synthetic Pathway Overview

The most common and robust synthetic route to 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid involves a two-step process: a palladium-catalyzed cross-coupling reaction followed by hydrolysis. A Suzuki-Miyaura coupling is typically preferred due to the commercial availability of the starting materials and the reaction's tolerance for a wide range of functional groups.[1][2] The general pathway begins with the coupling of an appropriate pyridine halide with a phenylboronic acid derivative, followed by the conversion of a handle, such as an ester, to the final carboxylic acid.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Saponification A 2-Bromo-5-fluoropyridine-4-carboxylate C Ethyl 5-Fluoro-2-(2-fluorophenyl)isonicotinate A->C Pd Catalyst, Base, Solvent, Heat B 2-Fluorophenylboronic Acid B->C D 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid C->D Base (e.g., LiOH), Solvent (e.g., THF/H2O), Then Acid Workup

Caption: General synthetic pathway for 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My Suzuki coupling reaction has a very low yield or has failed completely. What are the likely causes and how can I fix it?

Low yield in a Suzuki-Miyaura coupling is a frequent problem. The cause can usually be traced to one of four areas: the catalyst system, the reagents, the reaction conditions, or competing side reactions.

A logical troubleshooting workflow is essential:

G start Low Coupling Yield analysis Analyze Crude Mixture (LCMS/NMR) start->analysis reagents Verify Reagent Quality Anhydrous Solvents? Boronic Acid Purity? Pyridine Halide Purity? catalyst Optimize Catalyst System Screen Pd Source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) Screen Ligand (e.g., PPh₃, Buchwald ligands) Check Catalyst Loading reagents->catalyst Reagents OK conditions Review Reaction Conditions Base Choice (K₂CO₃, K₃PO₄, CsF)? Temperature Too Low/High? Reaction Time Sufficient? catalyst->conditions System OK outcome Yield Improved conditions->outcome side_products Significant Side Products? analysis->side_products incomplete_rxn Mainly Starting Material? analysis->incomplete_rxn node_sp1 Identify Side Products: - Homocoupling - Protodeboronation - Dehalogenation side_products->node_sp1 Yes incomplete_rxn->reagents Yes

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Detailed Breakdown:

  • Catalyst System Integrity:

    • Expertise & Experience: The choice of palladium source and ligand is critical, especially for heteroaromatic substrates like pyridine derivatives, which can coordinate to the palladium center and inhibit catalysis.[3][4] While simple catalysts like Pd(PPh₃)₄ can work, electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition, especially when using less reactive aryl chlorides.[5][6]

    • Troubleshooting: If using a basic catalyst like Pd(PPh₃)₄ fails, switch to a system where the ligand and palladium source are added separately, such as Pd₂(dba)₃ with a specific ligand. This allows for more precise control and optimization. See the table below for recommended starting points.

  • Reagent Quality and Stoichiometry:

    • Expertise & Experience: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved by water or other protic sources.[7] This is a very common reason for low yields. The purity of the 2-bromo-5-fluoropyridine derivative is also crucial, as impurities can poison the catalyst.

    • Troubleshooting:

      • Always use high-purity, anhydrous solvents. Degas the solvent thoroughly (e.g., by sparging with argon for 15-30 minutes) before use to remove dissolved oxygen, which can oxidize the Pd(0) catalyst.

      • Use fresh boronic acid or verify the purity of your existing stock. Consider using boronate esters (e.g., pinacol esters), which are often more stable than the corresponding boronic acids.[8]

      • Ensure the pyridine halide is pure. If it's been synthesized in-house, ensure it has been properly purified.[9]

  • Base and Temperature:

    • Expertise & Experience: The base plays a crucial role in activating the boronic acid for the transmetalation step.[2][8] The choice of base can significantly impact the reaction outcome. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium fluoride (CsF).[1][3] Temperature control is also vital; insufficient heat can lead to a sluggish reaction, while excessive heat can cause reagent decomposition or an increase in side reactions.

    • Troubleshooting: If a mild base like K₂CO₃ is ineffective, try a stronger base like K₃PO₄. The reaction is typically run at elevated temperatures (80-110 °C). Monitor the reaction by TLC or LCMS to determine the optimal reaction time.

Parameter Condition 1 (Standard) Condition 2 (For Difficult Couplings) Condition 3 (Alternative)
Pd Source Pd(PPh₃)₄ (3-5 mol%)Pd₂(dba)₃ (2 mol%)PEPPSI-IPr (2-3 mol%)
Ligand SPhos or XPhos (4-5 mol%)
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.5 eq)CsF (3.0 eq)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene or CPMEDME
Temperature 90 °C100-110 °C85 °C

Table 1: Recommended Screening Conditions for Suzuki-Miyaura Coupling.

Q2: I'm seeing significant byproduct formation in my coupling reaction. What are they and how can I minimize them?

The most common byproducts in Suzuki couplings are from homocoupling, protodeboronation, and dehalogenation.

  • Homocoupling (Biphenyl Formation): This is the coupling of two boronic acid molecules (e.g., forming 2,2'-difluorobiphenyl).

    • Causality: It often occurs at higher temperatures or when the concentration of the boronic acid is too high relative to the active catalyst.

    • Solution: Reduce the reaction temperature if possible. Sometimes, slow addition of the boronic acid can mitigate this issue.

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom.

    • Causality: This is caused by excess water or other protic species in the reaction mixture.[7] Heteroaryl boronic acids can be particularly susceptible.

    • Solution: Use anhydrous, degassed solvents and high-purity reagents. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Dehalogenation: The starting pyridine halide is reduced, replacing the bromine with a hydrogen.

    • Causality: This side reaction can occur when the transmetalation step is slow, allowing the palladium intermediate to react with trace water or other proton sources.[7]

    • Solution: Optimizing the catalyst/ligand system to speed up the catalytic cycle is the best approach. Using a more reactive boronate ester or a stronger base can also help ensure the transmetalation step is faster than competing side reactions.

Q3: The final hydrolysis step is incomplete or gives a low yield. How can I optimize it?

Hydrolysis of the ester to a carboxylic acid (saponification) is generally a high-yielding reaction, but issues can arise.

  • Expertise & Experience: Acid-catalyzed hydrolysis of esters is a reversible process, which can lead to incomplete conversion.[10][11][12] Base-mediated hydrolysis (saponification) is irreversible because the final step is the deprotonation of the carboxylic acid to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[11][13] This makes saponification the preferred method for achieving complete conversion.

  • Troubleshooting:

    • Switch to Basic Conditions: If you are using acidic hydrolysis, switch to basic conditions. Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is a standard and highly effective system.

    • Increase Temperature/Time: If the reaction is sluggish at room temperature, gently heating the reaction mixture (e.g., to 40-60 °C) can increase the rate. Monitor by TLC until all the starting ester is consumed.

    • Ensure Sufficient Base: Use a molar excess of the base (typically 2-3 equivalents) to ensure the reaction goes to completion and to neutralize any acidic impurities.

    • Workup Procedure: After the reaction is complete, the mixture will be basic. The product is in the form of a water-soluble carboxylate salt. To isolate the final product, the reaction mixture should be carefully acidified (e.g., with 1N HCl) to a pH of ~3-4, which will precipitate the carboxylic acid.

Q4: I'm having difficulty purifying the final carboxylic acid product. What methods are recommended?

Purifying carboxylic acids can be challenging due to their polarity and potential for streaking on silica gel.

  • Recrystallization: This is the most effective method for purifying the final solid product on a larger scale.[14]

    • Protocol: Screen various solvents to find one in which the product is highly soluble when hot but poorly soluble when cold. Good starting points include ethanol/water mixtures, isopropyl alcohol, or acetone/hexane.[14] Dissolve the crude product in the minimum amount of hot solvent, filter hot if there are insoluble impurities, and then allow it to cool slowly to obtain pure crystals.

  • Acid-Base Extraction: This technique is excellent for removing neutral organic impurities.

    • Protocol: Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a basic aqueous solution (e.g., 1M NaOH). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. The neutral impurities will remain in the organic layer, which can be discarded. The aqueous layer is then re-acidified with cold 1N HCl to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.

  • Column Chromatography: If chromatography is necessary, tailing on the silica gel can be suppressed by adding a small amount (0.5-1%) of acetic acid to the mobile phase. This keeps the product protonated and reduces its interaction with the stationary phase.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Fluoro-2-(2-fluorophenyl)isonicotinate (Suzuki Coupling)

Trustworthiness: This protocol incorporates best practices for ensuring an inert atmosphere and using an optimized catalyst system to maximize yield and reproducibility.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2-bromo-5-fluoroisonicotinate (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., SPhos, 0.045 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting halide.

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LCMS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Protocol 2: Synthesis of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid (Saponification)

Trustworthiness: This protocol uses an irreversible base-mediated hydrolysis to ensure complete conversion of the ester to the final product.

  • Setup: Dissolve the ethyl 5-fluoro-2-(2-fluorophenyl)isonicotinate (1.0 eq) from the previous step in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) to the solution. Stir vigorously at room temperature or warm to 40 °C.

  • Monitoring: Monitor the reaction by TLC or LCMS until all the starting ester has been consumed (typically 2-6 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and slowly add 2N HCl with stirring until the pH is approximately 3. A white precipitate of the product should form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Drying: Wash the filter cake with a small amount of cold deionized water, followed by a cold non-polar solvent like hexane to aid in drying. Dry the solid product under vacuum to a constant weight.

References

  • Process for preparing 5-fluoronicotinic acid. (n.d.). Google Patents.
  • Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Al-Masoudi, N. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Retrieved March 12, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 12, 2026, from [Link]

  • hydrolysis of esters. (n.d.). Chemguide. Retrieved March 12, 2026, from [Link]

  • Guram, A. S., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Retrieved March 12, 2026, from [Link]

  • Process for the preparation of 2-fluorophenylhydrazine. (n.d.). Google Patents.
  • Roesner, S., & Buchwald, S. L. (n.d.). Continuous Flow Synthesis of Biaryls by Negishi Cross-Coupling of Fluoro- and Trifluoromethyl-Substituted (Hetero)arenes. LJMU Research Online. Retrieved March 12, 2026, from [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved March 12, 2026, from [Link]

  • Process for the preparation of 2-fluorophenylhydrazine. (n.d.). Google Patents.
  • an improved PET imaging probe for the fatty acid synthesis pathway in tumours. (n.d.). The Royal Society of Chemistry. Retrieved March 12, 2026, from [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.). MDPI. Retrieved March 12, 2026, from [Link]

  • Removal of 5-Fluorouracil from water by adsorption processes. (2016, June 28). SciSpace. Retrieved March 12, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 12, 2026, from [Link]

  • Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. (n.d.). Virginia Commonwealth University. Retrieved March 12, 2026, from [Link]

  • Synthesizing Highly Fluorinated Oligophenyls via Negishi Coupling of Fluoroarylzinc Pivalates. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • 15.9: Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. Retrieved March 12, 2026, from [Link]

  • 9.5: Fatty Acid Synthesis. (2021, April 20). Chemistry LibreTexts. Retrieved March 12, 2026, from [Link]

  • Berlin, C. (n.d.). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of. Digital Commons @ Hope College. Retrieved March 12, 2026, from [Link]

  • 6 Water Purification Methods For Cleanrooms. (2022, February 8). Lighthouse Worldwide Solutions. Retrieved March 12, 2026, from [Link]

  • Synthesis of 5‐Fluorocytosine Using 2‐Cyano‐2‐fluoroethenolate as a Key Intermediate. (2019, July 7). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Reducing PFAS in Drinking Water with Treatment Technologies. (2018, August 23). US EPA. Retrieved March 12, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved March 12, 2026, from [Link]

  • Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. (2020, March 15). MDPI. Retrieved March 12, 2026, from [Link]

  • Carboxylic acids and esters (6.1.3). (n.d.). Medify. Retrieved March 12, 2026, from [Link]

  • Negishi coupling reactions with [11C]CH3I: a versatile method for efficient 11C–C bond formation. (n.d.). Royal Society of Chemistry. Retrieved March 12, 2026, from [Link]

  • fumaryl chloride. (n.d.). Organic Syntheses Procedure. Retrieved March 12, 2026, from [Link]

  • Preparation method for guaranteed reagent zinc chloride. (n.d.). Google Patents.
  • Han, C., & Buchwald, S. L. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Saijo, H., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. Retrieved March 12, 2026, from [Link]

  • Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 12, 2026, from [Link]

  • Esters (A-Level). (n.d.). ChemistryStudent. Retrieved March 12, 2026, from [Link]

Sources

Technical Support Center > Downstream Processing > Fluorinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Purification of 5-Fluoro-2-(2-fluorophenyl)isonicotinic Acid

Overview & Mechanistic Context

5-Fluoro-2-(2-fluorophenyl)isonicotinic acid is a highly specialized biaryl building block frequently utilized in the development of kinase inhibitors and other targeted therapeutics. Synthesizing this compound—typically via a palladium-catalyzed Suzuki-Miyaura cross-coupling—introduces a trifecta of downstream purification challenges:

  • Metal Chelation: The spatial arrangement of the pyridine nitrogen and the carboxylic acid creates a bidentate ligand that tightly binds residual palladium.

  • Hydrodefluorination: The activated C-F bonds are susceptible to oxidative addition by Pd(0), leading to defluorinated impurities that are nearly identical in polarity to the target API.

  • Amphoteric Solubility: As a pyridinecarboxylic acid, the molecule exhibits complex zwitterionic behavior in aqueous solutions, making standard acid/base extractions prone to massive yield losses.

This guide provides causality-driven troubleshooting strategies and a self-validating protocol to achieve >99% purity.

Purification Workflow

G A Crude Reaction Mixture (Contains Pd & Defluorinated Impurities) B Palladium Scavenging (Thiol-Silica + Carbon) A->B Add Scavengers (45°C) C Filtration & Solvent Exchange B->C Filter (Pd < 10 ppm) D Isoelectric Precipitation (pH Titration to pI) C->D Adjust pH to 3.2 - 4.0 E Controlled Crystallization (EtOH/Water) D->E Isolate Zwitterion F Pure 5-Fluoro-2-(2-fluorophenyl) isonicotinic acid E->F Final Polish & Dry

Workflow for the purification of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid.

Troubleshooting & FAQs

Q1: My post-coupling crude material has >500 ppm of residual palladium. Standard aqueous washing and recrystallization are failing to clear it. Why is this happening, and how do I fix it?

  • The Causality: The target molecule acts as a bidentate ligand. The adjacent pyridine nitrogen and carboxylic acid coordinate tightly with Pd(II) species generated during the Suzuki-Miyaura coupling. Because the API itself is chelating the metal, standard crystallization merely co-precipitates the Pd-API complex[1].

  • The Solution: You must introduce a scavenger with a significantly higher binding affinity for palladium than your product. A binary scavenging system utilizing Potassium Isopropyl Xanthate (PIX) or a silica-supported thiol (e.g., Si-Thiol) combined with activated carbon is highly effective[2]. The thiol or xanthate outcompetes the isonicotinic acid for the Pd metal, and the resulting complex is subsequently adsorbed onto the carbon matrix or filtered out via the silica backbone[3].

Q2: LC-MS analysis reveals a persistent M-18 impurity (des-fluoro analog). Isoelectric precipitation does not remove it. What is the mechanism of its formation, and what is the protocol for its removal?

  • The Causality: Defluorination is a known side reaction during Pd-catalyzed cross-couplings of polyfluorinated arenes. It occurs via the unintended oxidative addition of the Pd(0) active species into the activated C-F bond, followed by hydrodefluorination[4]. Because the des-fluoro impurity is structurally and electronically nearly identical to the target product, their isoelectric points (pI) and solubility profiles overlap completely, rendering pH-based precipitation ineffective.

  • The Solution: The most robust method to purge defluorinated regioisomers is to temporarily mask the carboxylic acid.

    • Convert the crude acid mixture to its corresponding methyl ester using thionyl chloride and anhydrous methanol[5].

    • Purify the ester via silica gel chromatography. Esterification breaks the zwitterionic hydrogen-bonding network, allowing for sharp chromatographic resolution between the mono- and di-fluorinated species.

    • Hydrolyze the pure ester back to the acid using LiOH in THF/Water[5].

Q3: I am losing over 40% of my product yield during the final aqueous workup. How can I optimize the recovery?

  • The Causality: 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid is amphoteric. At low pH (e.g., pH < 2), the pyridine nitrogen is protonated, forming a highly water-soluble pyridinium cation. At high pH (e.g., pH > 7), the carboxylic acid is deprotonated, forming a highly water-soluble carboxylate anion[6]. Yield loss occurs when the final pH adjustment overshoots or undershoots the molecule's exact isoelectric point (pI).

  • The Solution: You must perform a precisely controlled "Isoelectric Precipitation." By titrating the aqueous solution to the exact pI (typically between pH 3.2 and 4.0 for fluorinated isonicotinic acids), the molecule forms a net-neutral zwitterion, which represents its state of minimum aqueous solubility[6].

Quantitative Data: Impurity Profile & Mitigation Strategy
Impurity TypeDetection MethodTypical Crude Conc.Target SpecRecommended Removal Strategy
Residual Palladium ICP-MS500 - 2000 ppm< 10 ppmThiol-based scavengers / PIX + Carbon[3]
Defluorinated Analog LC-MS (M-18)1.0% - 5.0%< 0.1%Esterification Chromatography Hydrolysis[5]
Inorganic Salts Conductivity / Ash> 10.0%< 0.5%Isoelectric Precipitation (pH 3.2 - 4.0)[6]
Homocoupled Biaryl HPLC (UV 254nm)2.0% - 8.0%< 0.5%Recrystallization (EtOH/Water)
Self-Validating Experimental Protocol: Scavenging & Isoelectric Precipitation

This protocol assumes you have already purged defluorinated impurities via the esterification/hydrolysis cycle and are now processing the hydrolyzed aqueous stream[5].

Phase 1: Palladium Scavenging

  • Dissolve the crude 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid in a 4:1 mixture of Tetrahydrofuran (THF) and Water.

  • Add 0.2 wt% activated carbon (e.g., Darco KB-B) and 0.5 wt% silica-supported thiol scavenger (Si-Thiol)[2].

  • Agitate the mixture at 45 °C for 18 hours. Causality: Elevated temperature provides the activation energy required to break the strong Pd-API chelate, allowing the kinetic transfer of Pd to the thiol scavenger.

  • Validation Checkpoint: Withdraw a 1 mL aliquot, filter, and analyze via ICP-MS. Proceed to the next step only if Pd levels are < 10 ppm. If > 10 ppm, add an additional 0.2 wt% scavenger and agitate for 6 more hours[2].

  • Filter the mixture through a pad of Celite to remove the solid scavengers and carbon. Wash the filter cake with fresh THF.

Phase 2: Isoelectric Precipitation

  • Concentrate the filtrate under reduced pressure to remove the majority of the THF, leaving a concentrated aqueous solution.

  • Cool the aqueous solution to 10 °C using a jacketed reactor or ice bath.

  • Insert a calibrated pH probe. Slowly titrate the solution using 1M HCl (if starting basic) or 1M NaOH (if starting acidic) at a rate of 2 mL/min.

  • Validation Checkpoint: Monitor the solution closely as the pH approaches 3.5. The solution will spontaneously transition from clear to a thick, opaque white slurry exactly at the isoelectric point (pI)[6].

  • Once the maximum precipitation is visually confirmed (typically between pH 3.2 and 4.0), halt the titration and stir for 1 hour at 5 °C to ensure complete crystallization.

  • Isolate the zwitterionic solid via vacuum filtration. Wash the filter cake with ice-cold water (to remove residual inorganic salts) followed by a minimal amount of cold heptane.

  • Dry the product under vacuum at 50 °C until a constant weight is achieved.

References
  • Title: Application Notes and Protocols: Synthesis of 2-Amino-3-fluoroisonicotinic Acid Derivatives Source: Benchchem URL: (Mapped to[5])

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development - ACS Publications URL: (Mapped to[2])

  • Title: Potassium isopropyl xanthate (PIX): An ultra-efficient palladium scavenger Source: ResearchGate URL: (Mapped to[3])

  • Title: Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs Source: ACS Publications URL: (Mapped to[1])

  • Title: 4-ethylpyridine-2-carboxylic Acid | 4021-13-0 Source: Benchchem URL: (Mapped to[6])

  • Title: An Efficient Synthesis of a Multipotent Eicosanoid Pathway Modulator Source: ACS Publications URL: (Mapped to[4])

Sources

Solving solubility issues of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the physicochemical barriers associated with 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid .

This molecule presents a classic formulation challenge: it features a highly lipophilic, rigid fluorinated biaryl system coupled with an ionizable isonicotinic acid core (estimated pKa ~3.5–4.5). While the lipophilicity drives target affinity, it severely restricts aqueous solubility, particularly in unbuffered or low-pH environments where the carboxylic acid remains unionized.

Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, and self-validating protocols to ensure reliable solubilization for both in vitro and in vivo applications.

Diagnostic Decision Tree

Before altering your assay, use the following logical workflow to identify the optimal solubilization strategy based on your experimental constraints.

Troubleshooting Precip Compound Precipitation Observed CheckPH Is Aqueous pH < 5.0? Precip->CheckPH AdjustPH Adjust pH to 7.4 (Carboxylate Salt) CheckPH->AdjustPH Yes AppType Determine Application CheckPH->AppType No AdjustPH->AppType InVitro In Vitro (Cells/Enzymes) AppType->InVitro InVivo In Vivo (PK/Efficacy) AppType->InVivo Cosolvent DMSO / PEG400 Cosolvent System InVitro->Cosolvent Cyclo HP-β-CD Inclusion Complexation InVivo->Cyclo

Caption: Diagnostic workflow for resolving 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid precipitation.

Troubleshooting Guides & FAQs

Q1: Why does 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid precipitate immediately upon dilution from a 10 mM DMSO stock into my cell culture media? The Causality: This is a phenomenon known as "solvent shift precipitation." In 100% DMSO, the lipophilic compound is fully solvated. When introduced to an aqueous buffer, the local dielectric constant drops drastically. If the media lacks sufficient buffering capacity, the local pH around the dissolving droplet may drop below the compound's pKa, causing the carboxylic acid to protonate into its unionized, highly insoluble form[1]. The Solution: Do not spike directly into unbuffered media. Pre-dilute the DMSO stock into a transitional cosolvent mixture, or ensure your aqueous buffer is strongly buffered at pH 7.4 (e.g., using HEPES) prior to addition. Ionization of the drug in solution is critical for maintaining solubility[1].

Q2: What is the recommended cosolvent formulation for in vivo pharmacokinetic (PK) dosing of this compound? The Causality: For intravenous or oral dosing, high DMSO concentrations cause hemolysis and toxicity. Polyethylene glycol 400 (PEG400) is an excellent cosolvent because it reduces the polarity of the aqueous system, thereby enhancing lipophilic drug solubility through preferential solvation mechanisms without severe toxicity[2]. The Solution: A standard, self-validating vehicle is 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline .

Step-by-Step Methodology (Cosolvent Formulation):

  • Solvation: Weigh the required mass of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid and dissolve it completely in 5% (v/v) DMSO. Logic: Pure DMSO disrupts the stable crystal lattice of the fluorinated biaryl system.

  • Polarity Bridging: Add 40% (v/v) PEG400 and vortex for 2 minutes. Logic: PEG400 acts as a co-solvent to bridge the polarity gap between DMSO and water.

  • Micellar Stabilization: Add 5% (v/v) Tween 80. Logic: Surfactants reduce interfacial tension and prevent nucleation upon aqueous dilution.

  • Aqueous Phase Addition: Slowly add 50% (v/v) sterile saline (0.9% NaCl) dropwise while continuously vortexing. Logic: Dropwise addition prevents localized solvent crashes.

Q3: The cosolvent approach is causing vehicle-induced artifacts in my sensitive in vitro CYP450 assay. How can I achieve aqueous solubility without organic solvents? The Causality: Organic solvents like DMSO and PEG400 can inhibit cytochrome P450 enzymes and alter metabolic readouts[3]. To avoid this, utilize cyclodextrin complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a host-guest inclusion complex where the lipophilic fluorinated biaryl moiety enters the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility[4].

CyclodextrinMechanism FreeDrug Unionized Drug (Hydrophobic) Base Add Base (pH > pKa) FreeDrug->Base Deprotonation IonizedDrug Ionized Drug (Carboxylate) Base->IonizedDrug Complex Inclusion Complex (Water Soluble) IonizedDrug->Complex Guest Entry Cyclodextrin HP-β-CD (Hydrophobic Cavity) Cyclodextrin->Complex Host Encapsulation

Caption: Thermodynamic pathway of pH-assisted cyclodextrin inclusion complexation.

Step-by-Step Methodology (pH-Assisted HP-β-CD Complexation):

  • Preparation of Host Solution: Dissolve 20% (w/v) HP-β-CD in ultra-pure water.

  • pH Modulation: Adjust the pH of the cyclodextrin solution to 7.5–8.0 using 0.1 M NaOH. Logic: Because the target compound is an acid, ionizing it first significantly increases its inherent aqueous solubility, which acts synergistically to drive the thermodynamic equilibrium toward host-guest complexation[5].

  • Drug Addition: Add the compound powder to the buffered HP-β-CD solution at the target concentration.

  • Equilibration: Stir the suspension continuously at room temperature for 24 hours, protected from light. Logic: Inclusion complexation is an equilibrium process; sufficient time is required for the hydrophobic moiety to displace water molecules inside the cavity[4].

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed drug crystals.

Quantitative Data: Solubilization Strategies Comparison

Use the table below to benchmark the appropriate solubilization strategy against your specific assay tolerances.

Solubilization StrategyPrimary Mechanism of ActionRecommended Max ConcentrationAssay Suitability
pH Adjustment (pH > 7.0) Carboxylic acid ionizationN/A (Buffer dependent)High (In Vitro & In Vivo)
DMSO / PEG400 Preferential solvation<1% DMSO (In Vitro), 40% PEG (In Vivo)Moderate (Watch for enzyme inhibition)
HP-β-CD Complexation Hydrophobic cavity inclusion10-20% w/v HP-β-CDHigh (In Vitro & In Vivo)
Tween 80 Micellar solubilization0.1% - 1.0%Low (Cellular toxicity risk)

References

  • Vare Nithin Reddy, et al. "REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES IN PHARMACEUTICAL FORMULATIONS." World Journal of Pharmaceutical and Medical Research, 2026. 1

  • Afzal Hussain, et al. "Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions." ACS Omega, 2023. 2

  • "In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities." Indian Journal of Pharmaceutical Sciences. 3

  • "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." PMC, National Institutes of Health.4

  • Thorsteinn Loftsson, et al. "Preparation of solid drug/cyclodextrin complexes of acidic and basic drugs." IMR Press.5

Sources

Technical Support Center: HPLC Separation of 5-Fluoro-2-(2-fluorophenyl)isonicotinic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid and its related positional isomers. The inherent physicochemical properties of this molecule—its aromaticity, ionizable nature, and potential for multiple isomeric forms—present unique chromatographic challenges. This document provides a logical, causality-driven approach to method development and troubleshooting.

Section 1: Foundational Knowledge & Initial Considerations

Before initiating troubleshooting, it is crucial to understand the analyte and the fundamental chromatographic principles that govern its behavior.

Q1: What are the likely isomers of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid, and why are they difficult to separate?

A1: The primary challenge in this analysis is typically the separation of positional isomers . These are molecules that have the same molecular formula but differ in the spatial arrangement of substituent groups on the aromatic rings. For 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid, potential isomers could include variations in the position of the fluorine atom on the phenyl ring (e.g., 3-fluorophenyl or 4-fluorophenyl) or the phenyl group on the pyridine ring.

These isomers often possess very similar polarity, hydrophobicity, and molecular weight, making them difficult to resolve with standard reversed-phase C18 columns.[1][2][3] Effective separation requires exploiting subtle differences in their electronic structure and shape through specialized stationary phases and optimized mobile phase conditions.

Q2: Why is mobile phase pH the most critical parameter for analyzing this compound?

A2: 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid is an ionizable compound with two key functional groups: a carboxylic acid (acidic) and a pyridine nitrogen (basic). The charge state of these groups is dictated by the mobile phase pH in relation to their pKa values.

  • At Low pH (e.g., < 3): The carboxylic acid is protonated (neutral), and the pyridine nitrogen is protonated (positive charge).

  • At Mid pH (e.g., 4-6): The carboxylic acid is deprotonated (negative charge), and the pyridine nitrogen is protonated (positive charge), existing as a zwitterion.

  • At High pH (e.g., > 8): The carboxylic acid is deprotonated (negative charge), and the pyridine nitrogen is neutral.

Controlling the pH is essential because the ionization state directly impacts the analyte's polarity and, therefore, its retention time in reversed-phase HPLC.[4][5][6] Operating at a pH where the analyte exists in a single, stable ionic form is crucial for achieving sharp, symmetrical peaks and reproducible retention times.[7] An unbuffered or improperly set pH can lead to peak broadening, splitting, or tailing because the analyte may exist in multiple ionic forms during its transit through the column.[7]

Section 2: Troubleshooting Poor Resolution of Positional Isomers

Poor resolution (Resolution, Rs < 1.5) between the main compound and its positional isomers is the most common and challenging issue. The following workflow provides a systematic approach to resolving this problem.

G cluster_0 Troubleshooting Workflow for Poor Isomer Resolution (Rs < 1.5) start Start: Poor Peak Resolution system_check 1. Verify System Suitability - Fresh Mobile Phase? - Column Equilibrated? - No Leaks / Stable Pressure? start->system_check mobile_phase 2. Optimize Mobile Phase - Adjust Gradient Slope (make shallower) - Change Organic Modifier (ACN vs. MeOH) - Screen Mobile Phase pH system_check->mobile_phase If System is OK column_select 3. Select Different Column - Phenyl or PFP Column (π-π interactions) - High-Purity End-capped C18 - Mixed-Mode Column mobile_phase->column_select If Resolution Still Poor end Resolution Achieved (Rs ≥ 1.5) mobile_phase->end temp_flow 4. Adjust Temp & Flow Rate - Reduce Flow Rate (e.g., 1.0 -> 0.7 mL/min) - Optimize Temperature (e.g., 25°C, 40°C) column_select->temp_flow If Resolution Still Poor column_select->end temp_flow->end

Caption: A step-by-step workflow for troubleshooting poor isomer peak resolution.

Q3: My isomers are co-eluting. After checking my system, how should I optimize the mobile phase?

A3: Systematic mobile phase optimization is the most powerful first step. Instead of making random changes, follow a logical progression.[8]

  • Adjust the Gradient: If using a gradient, make it shallower (i.e., decrease the rate of %B change over time). This gives the isomers more time to interact with the stationary phase, often improving resolution.

  • Change the Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) have different solvent properties and can induce significant changes in selectivity.[9] If you are using ACN, prepare an identical method with MeOH. The change in dipole interactions and hydrogen bonding capability can alter the elution order and improve separation.

  • Screen Mobile Phase pH: As discussed, pH is critical. A small change can dramatically alter selectivity between isomers if their pKa values differ slightly. It is best to work at a pH at least 1.5 units away from the pKa of the analytes to ensure a consistent charge state.[6][7]

ParameterInitial Condition (Example)Optimization Step 1Optimization Step 2Rationale
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)-Changes solvent selectivity (dipole/H-bonding interactions).[8]
Gradient Slope 5-95% B in 15 min5-95% B in 30 min-Increases interaction time with the stationary phase, enhancing resolution.
Mobile Phase pH 3.0 (0.1% Formic Acid)2.5 (0.1% TFA)7.0 (10mM Phosphate)Alters analyte ionization, which can significantly impact retention and selectivity between isomers.[5]

Q4: I've optimized my mobile phase, but resolution is still insufficient. What column should I try next?

A4: If mobile phase optimization fails, the stationary phase chemistry is the next logical variable to change. For aromatic and fluorinated isomers, columns that offer alternative retention mechanisms to the standard hydrophobic interactions of a C18 are highly effective.

Column TypePrimary Interaction MechanismBest For Separating...Why It Works
Standard C18 HydrophobicCompounds with differences in logP.Standard starting point, but often insufficient for positional isomers.
Phenyl (e.g., Phenyl-Hexyl) Hydrophobic & π-π InteractionsAromatic positional isomers.The phenyl rings in the stationary phase interact with the aromatic rings of your analyte, providing shape selectivity.[8][10]
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole-Dipole, Ion-ExchangeHalogenated aromatic isomers, polar compounds.The highly electronegative fluorine atoms on the PFP phase create unique electronic interactions, making it exceptionally effective for separating fluorinated isomers.[10]

Switching from a C18 to a PFP column is often the most powerful step for resolving fluorinated aromatic isomers due to the specific interactions it enables.[10]

Section 3: Troubleshooting Poor Peak Shape (Tailing)

Peak tailing is a common issue when analyzing basic compounds like pyridines on silica-based columns. It compromises peak integration accuracy and can obscure low-level impurities.

G cluster_1 Mechanism of Peak Tailing for Basic Analytes cluster_silica analyte Analyte (Protonated Pyridine, R-NH+) silanol Ionized Silanol Group (SiO-) analyte->silanol Causes Tailing silica Silica Surface interaction Strong Secondary Interaction (Ionic Attraction)

Caption: Secondary ionic interactions between basic analytes and acidic silanols cause peak tailing.

Q5: My main peak shows significant tailing (Asymmetry Factor > 1.5). What is the primary cause?

A5: The most common cause of peak tailing for basic compounds like your analyte is secondary interactions with ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[11][12] At a mid-range pH (e.g., 3-7), some surface silanols are deprotonated and negatively charged. The protonated (positively charged) pyridine nitrogen of your analyte can then interact strongly with these sites via ionic attraction. This creates a second, stronger retention mechanism in addition to the desired reversed-phase interaction, resulting in a tailing peak.[11][13]

Q6: How can I eliminate peak tailing for my compound?

A6: The goal is to suppress the unwanted ionic interactions. This is most effectively achieved by controlling the mobile phase pH or by choosing a more inert column.

  • Operate at Low pH: This is the most common solution. By lowering the mobile phase pH to below 3 (e.g., using 0.1% formic acid or trifluoroacetic acid), the vast majority of surface silanol groups become protonated (Si-OH).[11] This neutralizes the negative sites, eliminating the strong ionic interaction with your positively charged analyte and resulting in a much more symmetrical peak.

  • Use a High-Purity, End-capped Column: Modern HPLC columns are manufactured with higher purity silica and are more thoroughly "end-capped" to shield the residual silanols. Using a column specifically designed for good peak shape with basic compounds can significantly reduce tailing even at intermediate pH values.[12][14]

  • Check for Extra-Column Effects: Ensure that all tubing is cut cleanly and fittings are made correctly. Excessive tubing length or dead volume in the system can contribute to peak distortion that mimics tailing.[12][15] A good diagnostic test is to inject a neutral, non-tailing compound; if it also tails, the problem is likely physical (extra-column volume or a column void), not chemical.[14]

Section 4: Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening to Improve Peak Shape & Selectivity

This protocol details a systematic approach to evaluate the effect of pH on your separation.

  • Prepare Buffers: Prepare three mobile phase systems.

    • Low pH: Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Mobile Phase B: 0.1% TFA in ACN. (Target pH ≈ 2.5)

    • Mid pH: Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5. Mobile Phase B: ACN.

    • High pH (Use a pH-stable column): Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 9.0. Mobile Phase B: ACN.

  • Column Equilibration: For each pH condition, flush the column with the new mobile phase for at least 10-15 column volumes to ensure the stationary phase surface is fully equilibrated.

  • Injection and Data Acquisition: Inject your sample of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid and its isomers under each pH condition using the same gradient method.

  • Data Analysis: Compare the chromatograms. Analyze the following for each condition:

    • Resolution (Rs): Calculate the resolution between the critical isomer pair.

    • Asymmetry Factor (As): Calculate the asymmetry for the main peak.

    • Retention Time (RT): Note the shift in retention times.

Example pHExpected RetentionExpected Peak ShapeIsomer Selectivity
2.5 Longest (Analyte is most hydrophobic)Excellent (Silanols are suppressed)May change significantly
4.5 IntermediatePotentially Poor (Tailing likely)May be different from low/high pH
9.0 Shortest (Analyte is ionized)Good (on a pH-stable column)May change significantly

References

  • Poboży, E., Król, E., Wójcik, L., & Trojanowicz, M. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. SpringerLink. [Link]

  • Poboży, E., Król, E., Wójcik, L., & Trojanowicz, M. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. [Link]

  • Dolan, J. W. (2022). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Wiley Online Library. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • National Center for Biotechnology Information. Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. National Center for Biotechnology Information. [Link]

  • Wikipedia. Isonicotinic acid. Wikipedia. [Link]

  • ResearchGate. Chemical structure of 5-Fluoro-isatin. ResearchGate. [Link]

  • HELIX Chromatography. HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column. HELIX Chromatography. [Link]

  • MDPI. Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. MDPI. [Link]

  • Przybyciel, M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Dolan, J. W. (2026). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]

  • Roses, M., & Bosch, E. (2002). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. ACS Publications. [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]

  • ALWSCI. (2025). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. ALWSCI. [Link]

  • Wróbel, R., & Kazalska, A. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI. [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. Axion Labs. [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Pearson+. Draw and name all five isomers of formula C3H5F. Pearson+. [Link]

  • Google Patents. 5-fluoro pyrimidine derivatives.
  • Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. AFMPS. [Link]

  • National Center for Biotechnology Information. 5-Fluoroisatin. PubChem. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]

  • Chromatography Today. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Chromatography Today. [Link]

  • Wang, Y., et al. (2018). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Wiley Online Library. [Link]

  • Chemistry LibreTexts. (2021). 5.5.2: Structural Isomers - Geometric Isomerism in Transition Metal Complexes. Chemistry LibreTexts. [Link]

  • I.B.S. Chiral HPLC Method Development. I.B.S.. [Link]

  • MDPI. Novel 5-Aryl-[1][16][17]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. MDPI. [Link]

  • Chromatography Today. What are the Reasons for Resolution Failure in HPLC?. Chromatography Today. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Low, J. N., et al. (2020). 5-Fluorocytosine/Isocytosine Monohydrate. The First Example of Isomorphic and Isostructural Co-Crystal of Pyrimidine Nucleobases. Semantic Scholar. [Link]

  • Scientific Research Publishing. (2023). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. [Link]

  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

Sources

Addressing regioselectivity challenges in the synthesis of 2-aryl-isonicotinic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-aryl-isonicotinic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of pyridine functionalization. The 2-aryl-isonicotinic acid scaffold is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents.[1][2][3] Its value stems from the unique physicochemical properties conferred by the pyridine ring, which can enhance biochemical potency, metabolic stability, and cellular permeability.[1][2][3]

However, the synthesis of these targets is frequently hampered by a significant challenge: controlling regioselectivity. The inherent electronic properties of the pyridine ring and its interaction with metal catalysts often lead to undesired isomers, complicating purification and reducing overall yield. This guide provides in-depth, experience-driven troubleshooting advice and protocols to address these specific challenges head-on.

The Core Challenge: Understanding Regioselectivity in Pyridine Arylation

The primary obstacle in synthesizing 2-aryl-isonicotinic acids is directing the aryl group specifically to the C2 position. The pyridine nitrogen atom, while being a key feature for biological activity, is also the source of synthetic difficulty.

  • Electronic Deactivation: The pyridine ring is electron-deficient, which deactivates it towards classical electrophilic aromatic substitution.[4]

  • Catalyst Inhibition: The Lewis basic nitrogen atom strongly coordinates to transition metal centers (e.g., Palladium, Rhodium). This can deactivate the catalyst or lead to undesired regiochemical outcomes.[5]

  • Intrinsic Reactivity: In many transition-metal-catalyzed C-H activation pathways, functionalization at the C3 and C4 positions is often kinetically or thermodynamically favored over the C2 position. This is attributed to the formation of a disfavored 2-pyridyl-Pd intermediate in many catalytic cycles.[5]

This guide is structured as a series of questions you might be asking in the lab, followed by detailed answers and actionable protocols.

Troubleshooting Guide: Common Experimental Issues

Issue 1: My direct C-H arylation is yielding the wrong isomer (C3 or C5-arylated product) and very little of the desired 2-aryl product.

Question: I'm attempting a direct C-H arylation on an isonicotinic acid derivative, but the reaction is messy and favors arylation at the C3/C5 positions. Why is this happening and how can I force C2 selectivity?

Answer: This is the most common regioselectivity issue. Standard palladium-catalyzed C-H arylations on pyridine often furnish C3 and C4-arylated products because palladation at the C2/C6 positions is disfavored.[5] The carboxylic acid directing group at the C4 position can further complicate this, often directing functionalization to the C3 position.[6] To overcome this inherent preference, a change in strategy is required to activate the C2 position selectively.

Solution A: The Pyridine N-Oxide Strategy

This is a robust and widely used method to activate the C2 position. By converting the pyridine nitrogen to an N-oxide, you fundamentally alter the electronic landscape of the ring.

  • Causality: The N-oxide group is strongly electron-withdrawing via induction but is also a π-donor. This electronic push-pull effect makes the C2 and C6 protons more acidic and susceptible to deprotonation and metalation. Furthermore, the N-oxide can act as an excellent directing group for ortho-metalation. Direct arylation of pyridine N-oxides is a well-established method for preparing 2-arylpyridines.[7][8][9]

cluster_0 Strategic Workflow for C2-Arylation start Isonicotinic Acid Derivative step1 N-Oxidation (e.g., m-CPBA, H₂O₂) start->step1 step2 Isonicotinic Acid N-Oxide step1->step2 step3 Regioselective C-H Arylation (e.g., Pd(OAc)₂, Aryl Halide) step2->step3 step4 2-Aryl-Isonicotinic Acid N-Oxide step3->step4 step5 Deoxygenation (e.g., PCl₃, PPh₃) step4->step5 end Final Product: 2-Aryl-Isonicotinic Acid step5->end

Caption: Workflow for achieving C2-arylation using an N-oxide intermediate.

Issue 2: My Suzuki-Miyaura coupling reaction is sluggish and gives low yields.

Question: I've opted for a cross-coupling strategy using a 2-halo-isonicotinic acid derivative and an arylboronic acid, but the reaction is inefficient. What are the key parameters to optimize?

Answer: The Suzuki-Miyaura reaction is a powerful tool for this transformation, but its application to pyridine substrates is not trivial.[10] Low yields are almost always traced back to catalyst inhibition or suboptimal reaction conditions.

  • Causality: The pyridine nitrogen can coordinate to the palladium(0) or palladium(II) center of the catalyst, sequestering it from the catalytic cycle and leading to inhibition.[10] The choice of ligand is therefore paramount to shield the metal center and promote the desired catalytic steps (oxidative addition and reductive elimination).[11]

Solution A: Ligand and Catalyst Selection

For pyridine substrates, standard ligands like triphenylphosphine (PPh₃) can be effective but are often outperformed by more specialized ligands.

  • Expert Recommendation: Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, and RuPhos are highly effective.[10][12] They accelerate the rate-limiting oxidative addition step and promote the final reductive elimination, leading to higher turnover numbers and yields.

Solution B: Optimization of Base and Solvent

The base is not just a spectator; it plays a crucial role in activating the boronic acid for transmetalation. The solvent influences the solubility of reagents and the stability of catalytic intermediates.

ParameterRecommended ChoicesRationale & Considerations
Catalyst Pd(OAc)₂, Pd₂(dba)₃Common, reliable palladium precursors.
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich ligands are essential to prevent catalyst inhibition and promote efficient coupling.[10][12]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A strong, non-nucleophilic base is required. K₃PO₄ is often an excellent choice for heteroaryl couplings.
Solvent Dioxane, Toluene/H₂O, DMFThe choice depends on substrate solubility and reaction temperature. Anhydrous conditions are generally preferred.
Troubleshooting Workflow for Suzuki-Miyaura Coupling

cluster_1 Troubleshooting Low Yield in Suzuki Coupling start Low Yield Observed check1 Check Reagent Quality (Boronic Acid, Halide) start->check1 check2 Optimize Ligand (Switch to Bulky Phosphine?) check1->check2 [Reagents OK] fail Consult Further (Alternative Strategy?) check1->fail [Degraded] check3 Screen Bases (K₃PO₄, Cs₂CO₃) check2->check3 [No Improvement] success High Yield Achieved check2->success [Yield Improved] check4 Screen Solvents (Dioxane, Toluene) check3->check4 [No Improvement] check3->success [Yield Improved] check4->success [Yield Improved] check4->fail [No Improvement]

Caption: A logical workflow for troubleshooting an underperforming Suzuki reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-aryl-isonicotinic acids, and how do I choose the best one?

A1: There are three main strategies, and the choice depends on starting material availability, functional group tolerance, and scale.

  • Suzuki-Miyaura Cross-Coupling: The most common and often most reliable method. It involves coupling a 2-halo-isonicotinic acid (or its ester) with an arylboronic acid. This route offers broad scope and predictability.[10][12]

  • Direct C-H Arylation via N-Oxide: An excellent choice for atom economy. You start with isonicotinic acid itself, convert it to the N-oxide to activate the C2 position, perform the arylation, and then deoxygenate.[7][8]

  • Directed ortho-Metalation (DoM): This involves using a directing group to deprotonate the C2 position with a strong base (like n-BuLi or LDA), followed by quenching with an electrophile.[4][13] This can be very effective but is often less tolerant of sensitive functional groups.

The decision can be visualized as follows:

cluster_2 Synthetic Strategy Decision Tree start Goal: Synthesize 2-Aryl-Isonicotinic Acid q1 Is a 2-halo-isonicotinic acid derivative available? start->q1 strategy1 Use Suzuki-Miyaura Cross-Coupling q1->strategy1 Yes q2 Are functional groups tolerant to strong base? q1->q2 No strategy2 Use Directed ortho-Metalation (DoM) q2->strategy2 Yes strategy3 Use C-H Arylation via N-Oxide q2->strategy3 No

Caption: Decision tree for selecting the optimal synthetic strategy.

Q2: Should I protect the carboxylic acid functional group during a Suzuki-Miyaura coupling?

A2: It is highly recommended. The free carboxylic acid can interfere with the reaction in several ways: its acidity can quench the basic conditions required, and the carboxylate can potentially coordinate to the palladium center. Converting the acid to a simple ester (e.g., methyl or ethyl ester) is a standard and effective protecting strategy. The ester can be easily hydrolyzed back to the carboxylic acid in the final step.

Q3: My arylating partner is electron-poor. Are there special considerations?

A3: Yes. In Suzuki-Miyaura couplings, aryl halides with electron-withdrawing groups are generally more reactive in the oxidative addition step. Conversely, arylboronic acids with electron-donating groups are more nucleophilic and react faster in the transmetalation step. If you are coupling an electron-poor aryl halide, the reaction may proceed more easily. If you are using an electron-poor arylboronic acid, you may need more forcing conditions (higher temperature, longer reaction time) or a more activating catalyst system to facilitate the transmetalation step.[12]

Key Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(4-methoxyphenyl)isonicotinate via Suzuki-Miyaura Coupling

This protocol provides a reliable method for the C2-arylation of a commercially available 2-chloropyridine precursor.

Step 1: Esterification of 2-Chloroisonicotinic Acid

  • Suspend 2-chloroisonicotinic acid (1.0 eq) in methanol (10 mL per gram of acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise.

  • Remove the ice bath and stir the mixture at reflux for 4 hours.

  • Cool to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 2-chloroisonicotinate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To an oven-dried Schlenk flask, add methyl 2-chloroisonicotinate (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

  • Add the palladium catalyst precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.6 mol%).[10]

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene (or dioxane) via syringe (0.1 M concentration).

  • Seal the flask and heat the reaction mixture to 100 °C in a preheated oil bath for 12-18 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Step 3: Saponification to the Final Acid

  • Dissolve the purified ester from Step 2 in a mixture of THF/Methanol/Water (3:1:1).

  • Add lithium hydroxide (LiOH) (3.0 eq) and stir at room temperature for 2-4 hours until hydrolysis is complete.

  • Concentrate the mixture to remove organic solvents.

  • Dilute with water and acidify to pH ~4 with 1M HCl.

  • The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(4-methoxyphenyl)isonicotinic acid.

Protocol 2: Synthesis via the Pyridine N-Oxide Route

This protocol details the direct C-H arylation approach.

Step 1: N-Oxidation of Isonicotinic Acid

  • Dissolve isonicotinic acid (1.0 eq) in glacial acetic acid.

  • Add 30% hydrogen peroxide (H₂O₂) (3.0 eq) and heat the mixture to 70-80 °C for 6 hours.

  • Cool the reaction and concentrate under reduced pressure to remove most of the acetic acid.

  • The resulting isonicotinic acid N-oxide can be used directly or purified by recrystallization.

Step 2: Direct C-H Arylation

  • Combine isonicotinic acid N-oxide (1.0 eq), the aryl bromide (e.g., 4-bromoanisole, 1.5 eq), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.5 eq) in a sealed tube.[9]

  • Add DMF as the solvent (0.2 M).

  • Heat the reaction to 140-150 °C for 24 hours.

  • Cool to room temperature, dilute with water, and acidify. Extract the product with ethyl acetate.

  • Purify the crude 2-aryl-isonicotinic acid N-oxide by column chromatography.

Step 3: Deoxygenation

  • Dissolve the purified N-oxide from Step 2 in chloroform or dichloromethane.

  • Add phosphorus trichloride (PCl₃) (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Carefully quench the reaction by pouring it onto ice, then neutralize with a base (e.g., NaHCO₃).

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers, and concentrate to yield the final product.

References

  • Ti-Promoted Pd- and Fe-Catalyzed Regiodivergent C–H Arylation of Pyridines.
  • Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Taylor & Francis Online.
  • Pyridine: the scaffolds with significant clinical diversity. PMC.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
  • Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine.
  • Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen.
  • Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-alkyl Nicotin
  • Strategies to control regioselectivity in the functionalization of 3,4-Diphenylpyridine. Benchchem.
  • Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Efficient, mild and completely regioselective synthesis of substituted pyridines. RSC Publishing.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress.
  • Pyridine C(sp2)
  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. Benchchem.
  • Directed ortho metal
  • Ruthenium Complex-Catalyzed Direct Ortho Arylation and Alkenylation of 2-Arylpyridines with Organic Halides.
  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the LC-MS Fragmentation of 5-Fluoro-2-(2-fluorophenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the rationale behind fragmentation pathways and experimental design. By understanding the "why," researchers can develop robust analytical methods for identification, characterization, and quantification.

The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, enhancing properties like metabolic stability and binding affinity.[1][2] Consequently, the precise structural elucidation of such compounds is paramount. This guide will compare predicted fragmentation behaviors in both positive and negative ionization modes and at varying collision energies, providing a framework for unambiguous identification.

Predicted Fragmentation Behavior: A Mechanistic Perspective

The structure of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid presents several likely sites for fragmentation under collision-induced dissociation (CID).[3][4] The primary fragmentation pathways for carboxylic acids typically involve neutral losses of H₂O, CO, and CO₂, while fluorinated aromatics can lose fluorine or hydrogen fluoride.[5][6]

The analysis will be based on electrospray ionization (ESI), a soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.[7][8]

Positive Ion Mode ESI-MS/MS

In positive ion mode, protonation is likely to occur on the nitrogen of the pyridine ring or the carbonyl oxygen of the carboxylic acid. The subsequent fragmentation cascade is driven by the stability of the resulting fragment ions.

Key Predicted Fragmentations:

  • Loss of H₂O (18 Da): A common initial fragmentation for carboxylic acids, resulting from the loss of the hydroxyl group and a proton.

  • Loss of COOH (45 Da): Decarboxylation is a characteristic fragmentation pathway for aromatic carboxylic acids.[6]

  • Loss of CO (28 Da): Following the initial loss of water, the resulting acylium ion can lose carbon monoxide.

  • Loss of HF (20 Da): The presence of two fluorine atoms makes the neutral loss of hydrogen fluoride a probable event.

The following table summarizes the predicted major ions in positive ion mode.

Predicted Ion m/z (Nominal)Proposed FragmentationNotes
250[M+H]⁺The precursor ion, a protonated molecular ion.
232[M+H - H₂O]⁺Initial loss of water from the carboxylic acid group.
222[M+H - CO]⁺Loss of carbon monoxide, potentially from the protonated carboxylic acid.
204[M+H - COOH]⁺Loss of the entire carboxyl group, a highly characteristic fragmentation for this class of compounds.[5]
230[M+H - HF]⁺Loss of hydrogen fluoride, a common pathway for fluorinated compounds.[5]
212[M+H - H₂O - HF]⁺ or [M+H - HF - H₂O]⁺Sequential losses of water and hydrogen fluoride.
184[M+H - COOH - HF]⁺ or [M+H - HF - COOH]⁺Sequential losses of the carboxyl group and hydrogen fluoride.
Negative Ion Mode ESI-MS/MS

In negative ion mode, the deprotonated molecule [M-H]⁻ is the precursor ion. The fragmentation pathways often differ significantly from positive mode, providing complementary structural information.

Key Predicted Fragmentations:

  • Loss of CO₂ (44 Da): Decarboxylation is a very common fragmentation pathway for deprotonated carboxylic acids.

  • Loss of HF (20 Da): Similar to positive mode, the loss of hydrogen fluoride is anticipated.

  • Combined Losses: Sequential losses of CO₂ and HF are also expected.

The following table summarizes the predicted major ions in negative ion mode.

Predicted Ion m/z (Nominal)Proposed FragmentationNotes
248[M-H]⁻The precursor ion, a deprotonated molecular ion.
204[M-H - CO₂]⁻Loss of carbon dioxide, a highly favorable fragmentation for deprotonated carboxylic acids.
228[M-H - HF]⁻Loss of hydrogen fluoride.
184[M-H - CO₂ - HF]⁻Sequential loss of carbon dioxide and hydrogen fluoride, providing further structural confirmation.

Visualizing the Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways for 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid in both positive and negative ion modes.

G M_H [M+H]⁺ m/z 250 loss_H2O [M+H - H₂O]⁺ m/z 232 M_H->loss_H2O - H₂O loss_COOH [M+H - COOH]⁺ m/z 204 M_H->loss_COOH - COOH loss_HF [M+H - HF]⁺ m/z 230 M_H->loss_HF - HF loss_H2O_HF [M+H - H₂O - HF]⁺ m/z 212 loss_H2O->loss_H2O_HF - HF loss_HF->loss_H2O_HF - H₂O

Caption: Predicted Fragmentation Pathway in Positive Ion Mode.

G M_H_neg [M-H]⁻ m/z 248 loss_CO2 [M-H - CO₂]⁻ m/z 204 M_H_neg->loss_CO2 - CO₂ loss_HF_neg [M-H - HF]⁻ m/z 228 M_H_neg->loss_HF_neg - HF loss_CO2_HF [M-H - CO₂ - HF]⁻ m/z 184 loss_CO2->loss_CO2_HF - HF loss_HF_neg->loss_CO2_HF - CO₂ G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock Stock Solution (1 mg/mL) working Working Standards stock->working lc LC Separation (C18 or PFP) working->lc ms MS Detection (ESI+/ESI-) lc->ms msms MS/MS Fragmentation (Stepped CID) ms->msms spectra Acquire Spectra msms->spectra pathways Elucidate Fragmentation Pathways spectra->pathways

Sources

Optimizing HPLC Purity Standards for 5-Fluoro-2-(2-fluorophenyl)isonicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly incorporate heavily fluorinated architectures to improve metabolic stability and target binding, analytical methodologies must evolve to keep pace. 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid is a highly functionalized, sterically constrained pyridine derivative. Assessing its purity presents a distinct analytical challenge: separating the active pharmaceutical ingredient (API) from structurally nearly identical impurities, such as des-fluoro analogs, regioisomers, and unreacted starting materials.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) stationary phases, detailing the causality behind column selection, and provides a self-validating experimental protocol designed for rigorous purity assessment.

The Chemical Challenge: Why Traditional Methods Fail

The primary analytical techniques for assessing the purity of fluorinated pyridine derivatives rely heavily on HPLC coupled with UV or Mass Spectrometry (MS) detection[1]. Historically, analytical laboratories default to standard alkyl-bonded phases (C18) for reverse-phase chromatography.

However, standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the substitution of a hydrogen atom with a fluorine atom does not drastically alter the molecule's hydrophobic footprint, C18 phases often fail to recognize the subtle electronic differences between fluorinated regioisomers or des-fluoro impurities. This results in critical pair co-elution and inaccurate purity yields.

Comparative Analysis: C18 vs. Pentafluorophenyl (PFP) Chemistries

To achieve baseline resolution for 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid, we must exploit the molecule's unique electronic properties. Fluorinated stationary phases, particularly those featuring a pentafluorophenyl (PFP) moiety, have become the gold standard alternative to C18 phases due to their orthogonal selectivity[2].

The Causality of PFP Selectivity

PFP columns provide multiple retention mechanisms that C18 columns lack:

  • π−π Interactions: The electron-deficient pentafluorophenyl ring of the stationary phase interacts strongly with the electron-rich regions of the analyte's aromatic systems.

  • Dipole-Dipole Interactions: The highly electronegative carbon-fluorine bonds on the PFP ligand create strong local dipoles that interact with the highly polarized C-F bonds on the 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid.

  • Hydrogen Bonding: PFP phases exhibit enhanced hydrogen bonding capabilities, interacting with the carboxylic acid moiety of the isonicotinic acid core.

For compounds containing halogenated or aromatic functionalities, screening columns with alternate selectivity—such as PFP—enables faster method development and superior resolution of critical pairs.

Quantitative Performance Comparison

The following table summarizes the chromatographic performance of a standard C18 phase versus a core-shell PFP phase when separating 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid from its primary des-fluoro impurity.

Chromatographic ParameterStandard Alkyl Phase (C18)Fluorinated Phase (PFP)
Primary Retention Mechanism Dispersive (Hydrophobic)Hydrophobic, π−π , Dipole-Dipole
Retention Time (API) 4.2 min6.8 min
Selectivity ( α ) 1.051.22
Resolution (Rs) of Critical Pair 1.1 (Method Failure: Co-elution)2.8 (Method Success: Baseline)
Peak Tailing Factor (Tf) 1.61.1

Data Interpretation: The PFP column successfully achieves a resolution (Rs) greater than 2.0, satisfying stringent ICH guidelines for purity assays, whereas the C18 column fails to resolve the critical pair.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the purity data, the following protocol is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) gates that prevent the acquisition of sample data if the chromatographic environment is compromised.

Phase 1: Mobile Phase & Sample Preparation
  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade water.

    • Causality: The highly electron-withdrawing fluorine atoms significantly reduce the pKa of the pyridine nitrogen. Operating at pH ~2.0 ensures the carboxylic acid moiety remains fully protonated (neutral), while TFA provides ion-pairing for the weakly basic pyridine ring, eliminating secondary interactions with surface silanols and preventing peak tailing.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

  • Preparation: Prepare the API sample at a concentration of 1.0 mg/mL.

Phase 2: Chromatographic Conditions
  • Column: Core-shell PFP (2.1 x 100 mm, 1.7 µm).

    • Causality: Core-shell particles reduce eddy diffusion, maximizing theoretical plates and efficiency for closely eluting isomers without the extreme backpressures of fully porous sub-2µm particles.

  • Gradient Program: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C. (Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics).

  • Detection: Diode Array Detector (DAD) at 254 nm with peak purity analysis enabled.

Phase 3: The Validation Gate (System Suitability)

Before injecting unknown batches, the system must validate its own resolving power.

  • Inject the Resolution Solution: A spiked sample containing 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid and 0.1% w/w of its known 3-fluoro regioisomer.

  • Evaluate Acceptance Criteria:

    • Resolution (Rs) between the API and the regioisomer must be 2.0.

    • Tailing factor (Tf) of the API must be 1.5.

    • Relative Standard Deviation (RSD) of peak area over 5 replicate injections must be 1.0%.

  • Causality of the Gate: If Rs drops below 2.0, it mechanically proves column degradation or mobile phase preparation error. The sequence must automatically halt, invalidating the run before sample analysis begins, thereby ensuring zero false-purity reporting.

Phase 4: Bracketing and Execution
  • Inject the blank diluent to confirm no ghost peaks or carryover.

  • Inject the Reference Standard.

  • Inject the synthesized sample batches (maximum 10 injections per block).

  • Re-inject the Reference Standard (Bracketing). The assay is only valid if the bracketing standards show 1.0% drift in response factor, proving instrument stability throughout the run.

Method Development Logic Visualization

The following diagram maps the decision-making logic for establishing this purity standard.

HPLC_Method_Logic Start Target Analyte: 5-Fluoro-2-(2-fluorophenyl) isonicotinic acid Challenge Separation Challenge: Des-fluoro & Regioisomeric Impurities Start->Challenge Screening Stationary Phase Screening Challenge->Screening C18 Alkyl Phase (C18) Hydrophobic Only Screening->C18 PFP Fluorinated Phase (PFP) Dipole, Pi-Pi, H-Bonding Screening->PFP Fail Rs < 1.5 (Co-elution) Method Rejected C18->Fail Pass Rs > 2.0 (Baseline) Orthogonal Selectivity PFP->Pass Validate Self-Validating Protocol: System Suitability Testing Pass->Validate

Logic flow for selecting PFP over C18 columns for fluorinated pyridine derivatives.

References

  • Title: Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters URL: [Link]

  • Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL: [Link]

Sources

Comparative Reactivity Guide: 5-Fluoroisonicotinic Acid vs. Isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The substitution of a single hydrogen atom with fluorine on a pyridine ring fundamentally reshapes the molecule's electronic landscape. This guide provides an objective, data-driven comparison between isonicotinic acid (pyridine-4-carboxylic acid) and its fluorinated analog, 5-fluoroisonicotinic acid (structurally equivalent to 3-fluoroisonicotinic acid due to ring symmetry). By analyzing their physicochemical properties and mechanistic reactivity, we outline how the strong inductive effect of fluorine unlocks new synthetic pathways—such as Nucleophilic Aromatic Substitution (SNAr)—and modulates the bioactivation of downstream pharmaceutical derivatives like isoniazid (INH)[1].

Physicochemical & Structural Comparison

The introduction of fluorine alters the molecular weight, lipophilicity, and acidity of the isonicotinic acid scaffold. Table 1 summarizes the core quantitative data for both compounds.

Table 1: Quantitative Comparison of Physicochemical Properties

PropertyIsonicotinic Acid (Non-Fluorinated)5-Fluoroisonicotinic Acid (Fluorinated)
CAS Number 55-22-1[2]393-53-3[3]
Molecular Formula C6H5NO2[4]C6H4FNO2[5]
Molecular Weight 123.11 g/mol [4]141.10 g/mol [3]
pKa (Carboxylic Acid) 4.96 (at 25°C)[2]< 4.96 (More acidic due to -I effect)
SNAr Susceptibility Inactive (No leaving group)Highly Active at C5
Primary Utility Precursor to Isoniazid (INH)[1]Advanced building block for functionalized pyridines

Mechanistic Reactivity Profiling

Inductive Effects & Acidity

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) through the sigma bond framework. While fluorine possesses lone pairs capable of resonance donation (+R), the -I effect heavily dominates in electron-deficient heteroaromatics like pyridine. Consequently, 5-fluoroisonicotinic acid exhibits a lower pKa than its non-fluorinated counterpart[2]. The withdrawal of electron density makes the carboxylic acid proton more labile and renders the carbonyl carbon more electrophilic, subtly accelerating amidation and esterification kinetics.

Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage

The most profound divergence in reactivity between these two molecules is their behavior towards nucleophiles. Isonicotinic acid lacks a viable leaving group on the ring, rendering it inert to standard SNAr conditions.

Conversely, 5-fluoroisonicotinic acid is highly primed for SNAr. The fluorine atom is positioned ortho to the electron-withdrawing carboxyl group and meta to the pyridine nitrogen. The synergistic electron withdrawal significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. When a nucleophile attacks the C-F carbon, the resulting negative charge is stabilized by the adjacent carboxyl group (forming a stable Meisenheimer complex). Fluoride is subsequently expelled as an excellent leaving group, allowing for the rapid synthesis of 5-substituted isonicotinic acid derivatives.

Reactivity Start Isonicotinic Acid Derivatives NonF Isonicotinic Acid (Non-Fluorinated) Start->NonF FSub 5-Fluoroisonicotinic Acid (Fluorinated) Start->FSub Amidation1 Standard Amidation (Carboxyl Reactivity) NonF->Amidation1 NoSNAr No SNAr (Poor Leaving Group) NonF->NoSNAr Amidation2 Enhanced Amidation (-I Effect of Fluorine) FSub->Amidation2 SNAr Nucleophilic Aromatic Substitution (SNAr at C5) FSub->SNAr

Logical mapping of reactivity pathways for fluorinated vs. non-fluorinated acids.

Experimental Workflows

The following self-validating protocols highlight the practical handling of both compounds in a laboratory setting.

Protocol 1: TFFH-Mediated Amidation (Synthesis of Hydrazides)

This protocol details the conversion of the carboxylic acid into a hydrazide (the core structure of the tuberculosis drug Isoniazid)[1]. Causality: Traditional carbodiimide coupling agents (like EDC) often struggle with electron-deficient heteroaromatics. Using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates an acid fluoride intermediate in situ. Acid fluorides are highly reactive toward nucleophiles like hydrazine but resist premature hydrolysis, ensuring high coupling yields[1].

Step-by-Step Methodology:

  • Activation: In a dry flask, dissolve 1.0 mmol of the starting acid (isonicotinic or 5-fluoroisonicotinic acid) and 2.0 mmol of triethylamine (TEA) in 1.0 mL of anhydrous DMF. Stir for 2 minutes at 23 °C to deprotonate the acid[1].

  • Fluorination: Add 1.0 mmol of TFFH to the mixture. Stir for 15 minutes at 23 °C. The transition of the mixture to a clear solution indicates the successful formation of the acid fluoride intermediate[1].

  • Nucleophilic Attack: Cool the reaction vessel to 4 °C using an ice bath to control the exothermic coupling. Slowly add 2.0 mmol of hydrazine hydrate[1].

  • Completion: Stir the mixture at 4 °C for 20 minutes, then remove the ice bath and allow it to stir at 23 °C for an additional 45 minutes[1].

  • Validation: Monitor reaction completion via TLC (95:5 CH2Cl2–MeOH). The fluorinated hydrazide will exhibit a slightly higher Rf value than the non-fluorinated analog due to increased lipophilicity.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C5

This protocol is exclusive to 5-fluoroisonicotinic acid, utilizing the fluorine atom as a leaving group to install an amine. Causality: A polar aprotic solvent (DMSO) is chosen to solvate the nucleophile without hydrogen-bonding to it, maximizing its nucleophilicity. Thermal energy is required to overcome the activation barrier of disrupting aromaticity during the rate-determining step (Meisenheimer complex formation).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 5-fluoroisonicotinic acid in 3.0 mL of anhydrous DMSO.

  • Nucleophile Addition: Add 2.5 mmol of a primary amine (e.g., benzylamine). The excess amine serves a dual purpose: acting as the nucleophile and as a basic scavenger for the liberated hydrofluoric acid (HF).

  • Heating: Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Workup: Cool the mixture to room temperature and dilute with 10 mL of distilled water. Adjust the pH to ~4 using 1M HCl to precipitate the 5-amino-isonicotinic acid derivative.

  • Validation: Filter and dry the solid. Confirm the product via 19F NMR (noting the complete disappearance of the fluorine signal) and 13C NMR (noting the loss of the characteristic C-F splitting pattern).

Biological & Catalytic Implications

The chemical reactivity differences between these two scaffolds have profound implications in drug development. Isoniazid (derived from non-fluorinated isonicotinic acid) is a prodrug that requires bioactivation by the mycobacterial enzyme KatG (a catalase-peroxidase)[1].

During bioactivation, KatG oxidizes the hydrazide to an acyl radical, which subsequently forms a covalent adduct with NAD+ to inhibit the target enzyme InhA[1]. Substituting the ring with fluorine alters the redox potential of the molecule. Experimental data indicates that fluorinated analogs can bind KatG more tightly than standard INH, altering the stability of the transient acyl radical and modulating the downstream formation of the inhibitory NAD+ adduct[1].

Bioactivation Prodrug Isoniazid Analog (Hydrazide) KatG KatG Enzyme (Catalase-Peroxidase) Prodrug->KatG Oxidation Radical Acyl Radical Intermediate KatG->Radical Electron Transfer NAD NAD+ Adduct Formation Radical->NAD Covalent Binding InhA InhA Inhibition (Target) NAD->InhA Pathway Blockade

Mechanism of KatG-mediated bioactivation of isonicotinic acid hydrazides.

References

  • Isonicotinic acid | 55-22-1 - ChemicalBook.
  • Isonicotinic Acid - DrugFuture.
  • 3-Fluoro-4-pyridinecarboxylic acid 97 393-53-3 - Sigma-Aldrich.
  • Reinvestigation of the structure-activity relationships of isoniazid - PMC NIH.
  • SAFETY DATA SHEET - 3-Fluoroisonicotinic acid - Thermo Fisher Scientific.

Sources

A Comparative Guide to the Infrared Spectrum of 5-Fluoro-2-(2-fluorophenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid. In the absence of a publicly available experimental spectrum for this specific molecule, this document serves as a predictive and comparative guide. By dissecting the molecule's functional groups and comparing them to a foundational analogue, isonicotinic acid, we can establish a reliable spectral fingerprint. This analysis is crucial for researchers in medicinal chemistry and drug development for structural verification and quality control.

Rationale and Molecular Structure

5-Fluoro-2-(2-fluorophenyl)isonicotinic acid is a complex heterocyclic compound. The incorporation of fluorine atoms into organic molecules is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[1] Infrared spectroscopy is an indispensable, rapid, and non-destructive technique for confirming the presence of key functional groups and verifying the overall molecular structure.[2][3]

The molecule's structure is built upon a pyridine-4-carboxylic acid (isonicotinic acid) core, with two significant substitutions: a fluorine atom at the 5-position of the pyridine ring and a 2-fluorophenyl group at the 2-position.

Key Functional Groups for IR Analysis:

  • Carboxylic Acid (-COOH)

  • Aromatic Pyridine Ring (trisubstituted)

  • Aromatic Benzene Ring (ortho-disubstituted)

  • Aryl-Fluorine Bonds (C-F)

Below is a diagram illustrating the logical workflow for interpreting the IR spectrum of this molecule.

Full IR Spectrum (4000-400 cm⁻¹) Full IR Spectrum (4000-400 cm⁻¹) Diagnostic Region (4000-1500 cm⁻¹) Diagnostic Region (4000-1500 cm⁻¹) Full IR Spectrum (4000-400 cm⁻¹)->Diagnostic Region (4000-1500 cm⁻¹) Fingerprint Region (<1500 cm⁻¹) Fingerprint Region (<1500 cm⁻¹) Full IR Spectrum (4000-400 cm⁻¹)->Fingerprint Region (<1500 cm⁻¹) X-H Stretching (4000-2500 cm⁻¹) X-H Stretching (4000-2500 cm⁻¹) Diagnostic Region (4000-1500 cm⁻¹)->X-H Stretching (4000-2500 cm⁻¹) Double Bond Region (1800-1500 cm⁻¹) Double Bond Region (1800-1500 cm⁻¹) Diagnostic Region (4000-1500 cm⁻¹)->Double Bond Region (1800-1500 cm⁻¹) C-F & C-O Stretching, Bending Modes C-F & C-O Stretching, Bending Modes Fingerprint Region (<1500 cm⁻¹)->C-F & C-O Stretching, Bending Modes Broad O-H (Carboxylic Acid) Broad O-H (Carboxylic Acid) X-H Stretching (4000-2500 cm⁻¹)->Broad O-H (Carboxylic Acid) Aromatic C-H (>3000 cm⁻¹) Aromatic C-H (>3000 cm⁻¹) X-H Stretching (4000-2500 cm⁻¹)->Aromatic C-H (>3000 cm⁻¹) Strong C=O (Carboxylic Acid) Strong C=O (Carboxylic Acid) Double Bond Region (1800-1500 cm⁻¹)->Strong C=O (Carboxylic Acid) Aromatic C=C & C=N Aromatic C=C & C=N Double Bond Region (1800-1500 cm⁻¹)->Aromatic C=C & C=N Strong C-F Stretches Strong C-F Stretches C-O Stretch & O-H Bend C-O Stretch & O-H Bend Aromatic C-H Bending Aromatic C-H Bending C-F & C-O Stretching, Bending Modes) C-F & C-O Stretching, Bending Modes) C-F & C-O Stretching, Bending Modes)->Strong C-F Stretches C-F & C-O Stretching, Bending Modes)->C-O Stretch & O-H Bend C-F & C-O Stretching, Bending Modes)->Aromatic C-H Bending

Caption: Workflow for IR spectral analysis of the target molecule.

Predicted Infrared Spectral Peaks

The vibrational frequencies of a molecule are determined by the masses of the bonded atoms and the force constants of the bonds connecting them.[3] The following table summarizes the predicted absorption bands for 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid based on well-established group frequencies.[4][5]

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentComments
3300 - 2500Broad, StrongO-H stretch (Carboxylic Acid Dimer)This very broad absorption is characteristic of a hydrogen-bonded carboxylic acid and often overlaps with C-H stretching peaks.[6]
3100 - 3000Medium to WeakAromatic C-H stretchPeaks in this region are indicative of C(sp²)-H bonds found in the pyridine and benzene rings.[7][8]
1730 - 1680Strong, SharpC=O stretch (Carboxylic Acid)Conjugation with the aromatic pyridine ring and potential intramolecular hydrogen bonding may shift this peak to the lower end of the typical range (1760-1690 cm⁻¹).[6][9]
1615 - 1580MediumAromatic C=C and C=N in-ring stretchMultiple bands are expected from the vibrations of the pyridine and benzene ring skeletons.[7]
1500 - 1400MediumAromatic C=C and C=N in-ring stretchA second region for aromatic ring stretching vibrations.[7]
1320 - 1210StrongC-O stretch (Carboxylic Acid)This band is often coupled with O-H in-plane bending.[6]
1270 - 1100Strong to Very StrongAryl C-F stretchThe presence of two C-F bonds (one on each ring) will likely result in one or more intense absorption bands in this region, which is a key diagnostic feature.
900 - 675Medium to StrongAromatic C-H out-of-plane (oop) bendThe specific pattern of these bands is highly diagnostic of the ring substitution pattern.[7]

Comparative Analysis: The Impact of Fluorophenyl Substitution

To understand the unique spectral features of the target molecule, it is instructive to compare its predicted spectrum with that of its unsubstituted parent, Isonicotinic Acid .

Baseline Spectrum: Isonicotinic Acid (Pyridine-4-carboxylic acid)

The known IR spectrum of isonicotinic acid displays the following key features:

  • O-H Stretch : A very broad band centered around 3000 cm⁻¹, typical for a carboxylic acid.[10][11]

  • C=O Stretch : A strong absorption around 1710-1700 cm⁻¹.

  • Aromatic Stretches : Bands in the 1600-1400 cm⁻¹ region corresponding to the pyridine ring.

  • C-O Stretch / O-H Bend : Bands in the 1300-1200 cm⁻¹ region.

Spectral Modifications due to Substitution

The addition of the 5-Fluoro and 2-(2-fluorophenyl) groups introduces significant and predictable changes to the IR spectrum:

  • Emergence of Strong C-F Stretching Bands : The most dramatic difference will be the appearance of very strong absorption bands in the 1270-1100 cm⁻¹ region of the fingerprint region. This is the characteristic stretching vibration of the Aryl-Fluorine bond and its high intensity is due to the large change in dipole moment during the vibration. The presence of two C-F bonds may lead to multiple strong peaks.

  • Shifts in the Aromatic C-H Bending Region : The C-H out-of-plane (oop) bending region (900-675 cm⁻¹) is highly sensitive to the substitution pattern on an aromatic ring.[4] Isonicotinic acid, being para-substituted (or 1,4-disubstituted-like), has a characteristic pattern. Our target molecule has a trisubstituted pyridine ring and an ortho-disubstituted benzene ring, which will produce a more complex and entirely different pattern of bands in this region. This provides a clear method for distinguishing the substituted product from its precursor.

  • Electronic Effects on Carbonyl Frequency : The fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect, transmitted through the aromatic systems, can slightly increase the force constant of the C=O bond, potentially shifting its absorption to a slightly higher wavenumber compared to a non-fluorinated analogue. However, this effect can be complex and is often subtle.

Standard Operating Protocol: Acquiring the IR Spectrum

To ensure data integrity and reproducibility, the following protocol for analysis via Attenuated Total Reflectance (ATR)-FTIR is recommended. ATR is a preferred method for solid powders as it requires minimal sample preparation.

Objective: To obtain a high-quality infrared spectrum of a solid powder sample.

Apparatus:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • ATR accessory with a diamond or germanium crystal

  • Spatula

  • Isopropanol and lint-free wipes (for cleaning)

Methodology:

  • Background Scan:

    • Ensure the ATR crystal is clean by wiping it gently with a lint-free wipe dampened with isopropanol. Allow the solvent to evaporate completely.

    • Lower the ATR anvil to make contact with the crystal.

    • Acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is crucial as it subtracts the absorbance from ambient CO₂ and water vapor.

  • Sample Analysis:

    • Raise the ATR anvil. Place a small amount of the 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid powder onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

    • Lower the anvil and apply consistent pressure using the built-in torque mechanism to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing:

    • The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary.

    • Label the significant peaks with their wavenumbers.

  • Cleaning:

    • Thoroughly clean the ATR crystal and anvil with isopropanol and a lint-free wipe to prevent cross-contamination.

Conclusion

The infrared spectrum of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid is predicted to be rich with diagnostic information. The definitive confirmation of its structure would rely on identifying a combination of key features: the exceptionally broad O-H stretch of the carboxylic acid, the strong C=O absorption between 1730-1680 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and, most critically, one or more very intense bands in the 1270-1100 cm⁻¹ region, confirming the presence of the two C-F bonds. A comparative analysis against the spectrum of isonicotinic acid would clearly highlight the successful incorporation of the fluorinated substituents.

References

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

  • Reusch, W. (2013). Infrared Spectroscopy.
  • ResearchGate. (2023). Infrared spectra of functional groups isonicotinamide and the complex. Retrieved from [Link]

  • Khan, I., et al. (2018). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 23(11), 2998.
  • ResearchGate. (n.d.). The infrared spectra of some iron(II) pyridine complexes. Retrieved from [Link]

  • PubMed. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from [Link]

  • Kaur, N., & Kumar, V. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • LibreTexts Chemistry. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • University of California, Los Angeles (UCLA) Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from [Link]

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy.
  • University of California, Los Angeles (UCLA) Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Niacin - IR Spectrum. Retrieved from [Link]

Sources

Comparison of biological activity of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Potential Biological Activities of 5-Fluoro-2-(2-fluorophenyl)isonicotinic Acid Derivatives for Drug Discovery Professionals

Abstract

The isonicotinic acid scaffold is a cornerstone in medicinal chemistry, most famously represented by the anti-tuberculosis drug Isoniazid. The strategic incorporation of fluorine atoms into drug candidates often enhances metabolic stability, membrane permeability, and binding affinity. This guide explores the potential biological activities of a specific, yet under-researched class of compounds: 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid derivatives. While direct experimental data for this exact substitution pattern is limited in publicly accessible literature, a robust comparative analysis of structurally related isonicotinic acids, fluorinated heterocycles, and bi-aryl systems allows for the formulation of strong, scientifically-grounded hypotheses regarding their potential as anticancer and antimicrobial agents. This document provides a framework for researchers by comparing known biological data of analogous compounds, postulating mechanisms of action, and presenting detailed protocols for their empirical evaluation.

Introduction: The Rationale for Fluorination of the Isonicotinic Acid Scaffold

Isonicotinic acid and its derivatives have a rich history in drug development, demonstrating a wide spectrum of pharmacological applications including antitubercular, antimicrobial, and anticancer activities.[1][2] The core structure, a pyridine ring with a carboxylic acid at the 4-position, serves as a versatile template for chemical modification. The parent drug of this class, Isoniazid (Isonicotinic acid hydrazide), is a first-line treatment for tuberculosis that functions as a prodrug, inhibiting the synthesis of mycolic acids essential for the mycobacterial cell wall.[3][4]

The introduction of fluorine into a molecular scaffold is a well-established strategy in modern drug design. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. For instance, the renowned anticancer drug 5-Fluorouracil (5-FU) functions as an antimetabolite, where the fluorine atom is critical for the irreversible inhibition of thymidylate synthase, thereby halting DNA synthesis.[5][6]

This guide focuses on derivatives of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid . This scaffold combines three key features:

  • The Isonicotinic Acid Core: A proven pharmacophore with inherent biological activity.

  • 5-Fluoro Substitution: A modification known to enhance the efficacy of other heterocyclic drugs (e.g., 5-FU).

  • 2-(2-fluorophenyl) Group: A bi-aryl motif that increases lipophilicity and introduces conformational constraints, potentially leading to novel target interactions and improved structure-activity relationships (SAR).[7][8]

Given the absence of direct studies, this guide will synthesize data from these three areas to build a predictive model for the biological potential of these novel derivatives.

Comparative Analysis of Potential Biological Activities

By examining data from analogous chemical series, we can forecast the most probable therapeutic applications for 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid derivatives.

Potential as Anticancer Agents

The rationale for investigating these compounds as anticancer agents is twofold: the known activity of various isonicotinic acid derivatives and the proven success of fluorinated pyrimidine analogs.

  • Isonicotinic Acid Precedents: Studies have shown that isonicotinoyl hydrazone derivatives can display significant antiproliferative activity against human cancer cell lines, such as colorectal cancer (HCT 116).[2] For instance, certain derivatives have shown inhibitory concentrations (IC50) in the low micromolar range, comparable to the standard drug 5-Fluorouracil.[2]

  • Fluorine-Driven Cytotoxicity: The mechanism of 5-FU provides a powerful model. Its active metabolite, FdUMP, forms a stable ternary complex with thymidylate synthase, an enzyme crucial for DNA synthesis.[6] It is plausible that fluorinated isonicotinic acid derivatives could be metabolized into fraudulent nucleotides or act via novel mechanisms to induce apoptosis in cancer cells. Research on fluorinated isatins has demonstrated that fluorine substitution can lead to potent cytotoxic action associated with the induction of apoptosis.[9]

Table 1: Comparative Anticancer Activity of Related Compounds

Compound Class/Derivative Cancer Cell Line Reported IC50 (µM) Reference
Isonicotinoyl Hydrazone (3l) HCT 116 (Colorectal) 0.29 [2]
Isonicotinoyl Hydrazone (3b) HCT 116 (Colorectal) 3.1 [2]
5-Fluorouracil (Standard) HCT 116 (Colorectal) ~5 [2]
1-(2-Fluorobenzyl)-5-fluoroindoline-2,3-dione HuTu-80 (Duodenal) 16.5 [9]
3-NO2-benzoyloxymethyl-5-Fu MCF7 (Breast) 34.8 [5]

| 1,2,4-Triazole-Pyridine Hybrid (TP6) | B16F10 (Melanoma) | >41.12 |[10] |

This data suggests that derivatives of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid are strong candidates for possessing potent anticancer activity, warranting their synthesis and evaluation.

Potential as Antimicrobial Agents

The foundation of isonicotinic acid's fame is its antimycobacterial effect. It is highly probable that the novel derivatives discussed here will retain or possess modified antimicrobial properties.

  • Antimycobacterial Action: Isoniazid, the hydrazide of isonicotinic acid, is activated by the mycobacterial enzyme KatG and subsequently inhibits InhA, an enzyme vital for mycolic acid synthesis.[3][4] Structure-activity relationship studies have shown that various N'-acyl isonicotinic acid hydrazides exhibit potent activity against Mycobacterium tuberculosis, with some derivatives being more active than Isoniazid itself.[11][12]

  • Broad-Spectrum Antibacterial/Antifungal Activity: The utility of this scaffold extends beyond mycobacteria. Various isonicotinic acid hydrazide derivatives have been shown to be active against Gram-positive bacteria (S. aureus, B. subtilis), Gram-negative bacteria (E. coli), and fungi (C. albicans, A. niger).[13][14][15]

Table 2: Comparative Antimicrobial Activity (MIC) of Related Compounds

Compound Class/Derivative Organism Reported MIC (µg/mL) Reference
Isonicotinic acid N'-tetradecanoyl-hydrazide M. tuberculosis <0.2 [11]
Isoniazid (Standard) M. tuberculosis H37Rv 0.2 [11]
Isonicotinic acid-1-(4-bromo-phenyl)-ethylidene-hydrazide M. tuberculosis 0.78 [14]
Benzoilation of (E)-N'-benzylideneisonicotinohydrazide S. aureus 2.18 - 3.08 (µM) [13]

| Benzoilation of (E)-N'-benzylideneisonicotinohydrazide | C. albicans | 2.18 - 3.08 (µM) |[13] |

The presence of the lipophilic 2-fluorophenyl group could enhance cell wall penetration, potentially overcoming certain resistance mechanisms and broadening the spectrum of activity.

Postulated Mechanisms of Action

Based on the established mechanisms of parent compounds, we can propose two primary pathways for the biological activity of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid derivatives.

  • Anticancer Mechanism - Thymidylate Synthase Inhibition: Similar to 5-Fluorouracil, these derivatives could be bio-activated intracellularly to a fraudulent nucleotide. This metabolite could then inhibit thymidylate synthase (TYMS), leading to a depletion of thymidine triphosphate, which is essential for DNA replication and repair. This would trigger S-phase arrest and ultimately lead to apoptotic cell death.

  • Antimicrobial Mechanism - Mycolic Acid Synthesis Inhibition: Analogous to Isoniazid, derivatives (especially amides or hydrazides) could act as prodrugs. Upon entering a pathogen like M. tuberculosis, they may be activated by a bacterial catalase-peroxidase. The activated form could then acylate key enzymes in the fatty acid synthesis pathway II (FAS-II), such as the enoyl-acyl carrier protein reductase (InhA), thereby blocking the production of mycolic acids and compromising cell wall integrity.

Postulated_Mechanisms_of_Action Figure 1: Potential Mechanisms of Action cluster_0 Anticancer Pathway (e.g., in Colorectal Cancer) cluster_1 Antimicrobial Pathway (e.g., in M. tuberculosis) A1 Derivative (Prodrug) A2 Intracellular Activation (e.g., phosphorylation) A1->A2 Cellular Uptake A3 Active Metabolite (e.g., FdUMP analog) A2->A3 A4 Thymidylate Synthase (TYMS) A3->A4 Inhibition A5 DNA Synthesis Blocked A4->A5 Required For A6 Apoptosis A5->A6 B1 Derivative (Prodrug) B2 Bacterial KatG (Catalase-Peroxidase) B1->B2 Pathogen Uptake B3 Activated Radical (e.g., Isonicotinoyl radical) B2->B3 Activation B4 InhA Enzyme (Mycolic Acid Synthesis) B3->B4 Inhibition B5 Cell Wall Disruption B4->B5 Required For B6 Bactericidal Effect B5->B6 MTT_Assay_Workflow Figure 2: Workflow for MTT Cytotoxicity Assay start Start step1 Step 1: Cell Seeding Plate 1x10^4 cells/well Incubate 24h start->step1 step2 Step 2: Compound Treatment Add serial dilutions of derivatives (0.01-100 µM) step1->step2 step3 Step 3: Incubation Incubate for 48-72h at 37°C step2->step3 step4 Step 4: MTT Reagent Add 20 µL of 5 mg/mL MTT Incubate 4h step3->step4 step5 Step 5: Solubilization Remove medium Add 150 µL DMSO step4->step5 step6 Step 6: Read Absorbance Measure at 570 nm step5->step6 step7 Step 7: Data Analysis Calculate % Viability Determine IC50 step6->step7 end End step7->end

Caption: Figure 2: Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Directions

The in-silico and comparative analysis presented in this guide strongly suggests that 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid derivatives represent a promising, unexplored class of compounds for drug discovery. The convergence of the biologically active isonicotinic acid core with the advantageous properties imparted by dual fluorine substitutions points towards significant potential in both oncology and infectious disease.

The immediate next step is the chemical synthesis of a small library of these derivatives (e.g., the parent acid, its methyl ester, amide, and hydrazide) to enable empirical testing. The protocols outlined herein provide a direct path for evaluating their cytotoxic and antimicrobial activities. Subsequent research should focus on elucidating the precise mechanism of action and expanding structure-activity relationship studies to optimize potency and selectivity. These efforts could pave the way for the development of novel, highly efficacious therapeutic agents.

References

  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. [Link]

  • Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs. PubMed. [Link]

  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]

  • Mechanisms of action of 5-fluorocytosine. PubMed. [Link]

  • Antibacterial Activities of Isonicotinic acid derivatives. ResearchGate. [Link]

  • Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents. ResearchGate. [Link]

  • Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. PubMed. [Link]

  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers. [Link]

  • Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. PubMed. [Link]

  • Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. MDPI. [Link]

  • Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro). Chemical Review and Letters. [Link]

  • Isonicotinic acid – Knowledge and References. Taylor & Francis Online. [Link]

  • Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Semantic Scholar. [Link]

  • Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Bentham Science. [Link]

  • Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. MDPI. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. [Link]

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PMC. [Link]

  • (PDF) Synthesis, antimycobacterial, antiviral, antimicrobial activities, and QSAR studies of isonicotinic acid-1-(substituted phenyl)-ethylidene/cycloheptylidene hydrazides. ResearchGate. [Link]

  • Synthesis and biological activity of 5-fluoro-2'-deoxyuridine 5'-phosphorodiamidates. ACS Publications. [Link]

  • What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? Dr.Oracle. [Link]

  • Isoniazid. StatPearls - NCBI Bookshelf. [Link]

  • Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. ResearchGate. [Link]

  • Folic Acid-Metabolizing Enzymes Regulate the Antitumor Effect of 5-Fluoro-2′-Deoxyuridine in Colorectal Cancer Cell Lines. PLOS ONE. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Journal of Advanced Scientific Research. [Link]

Sources

Reference standards for 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid quality control

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Quality Control of 5-Fluoro-2-(2-fluorophenyl)isonicotinic Acid: A Comparative Analysis of Reference Standards and Analytical Methodologies

Authored by a Senior Application Scientist

Executive Summary

This guide provides a comprehensive framework for establishing robust quality control (QC) reference standards for 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid, a key intermediate in modern pharmaceutical development. We will delve into a comparative analysis of essential analytical techniques, offering field-proven insights into method selection, validation, and impurity profiling. This document is intended for researchers, scientists, and drug development professionals, aiming to bridge the gap between theoretical knowledge and practical application in a regulated environment. Our focus is on ensuring the scientific integrity of analytical data through a multi-faceted approach, underpinned by authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction to 5-Fluoro-2-(2-fluorophenyl)isonicotinic Acid and the Imperative for Rigorous Quality Control

5-Fluoro-2-(2-fluorophenyl)isonicotinic acid (CAS No. 924645-91-0) is a fluorinated heterocyclic carboxylic acid.[1] The incorporation of fluorine atoms into organic molecules is a prevalent strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] Given its structural complexity, the synthesis of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid can result in a variety of process-related impurities and potential degradants. Consequently, a rigorous quality control strategy is not merely a regulatory requirement but a scientific necessity to ensure the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

The objective of a well-designed QC strategy is to confirm the identity, purity, and strength of the compound. This is achieved through the use of well-characterized reference standards and validated analytical procedures. This guide will provide a comparative overview of the most pertinent analytical techniques and offer a logical workflow for their application.

Establishing the Primary Reference Standard: A Multi-Disciplinary Approach

The foundation of any quality control system is a well-characterized primary reference standard. A commercially sourced standard, even with a certificate of analysis, should undergo rigorous in-house characterization to unequivocally confirm its structure and purity. The following is a recommended workflow for the comprehensive characterization of a 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid primary reference standard.

Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: These are fundamental for confirming the carbon-hydrogen framework of the molecule.

    • ¹⁹F NMR: This is a particularly powerful tool for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus to its local electronic environment.[3][4] It provides direct evidence of the fluorine atoms' positions and can be instrumental in identifying fluorine-containing impurities. Long-range ¹⁹F-¹H and ¹⁹F-¹³C couplings can further aid in structural assignment.[2]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between different atoms in the molecule, providing an irrefutable structural confirmation.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to determine the accurate mass of the molecule, which in turn confirms its elemental composition.[6] Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information and can be used to characterize impurities.[7]

Purity Assessment

Purity assessment should not rely on a single method but rather on a combination of orthogonal techniques.

  • Chromatographic Purity (HPLC): A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of purity assessment. This will be discussed in detail in the following section.

  • Elemental Analysis: Combustion analysis for carbon, hydrogen, and nitrogen (CHN analysis) provides a quantitative measure of the elemental composition. The analysis of fluorine-containing compounds requires special considerations, such as the use of specific reagents in the combustion tube to trap fluorine, preventing interference and damage to the instrument.[8][9]

  • Residual Solvents (GC-HS): Gas Chromatography with Headspace sampling (GC-HS) is the standard method for the detection and quantification of residual solvents from the synthesis and purification processes.

  • Water Content (Karl Fischer Titration): This is the most accurate method for determining the water content in the reference standard.

  • Inorganic Impurities (ICP-MS/OES): Inductively Coupled Plasma Mass Spectrometry or Optical Emission Spectrometry can be used to quantify trace elemental impurities, which may originate from catalysts or reagents used in the synthesis.[10]

Comparative Guide to Analytical Techniques for Routine Quality Control

For routine quality control, a validated HPLC method is typically the primary tool for assessing purity and assay. However, other techniques play a crucial role in a comprehensive QC strategy.

Technique Primary Application Strengths Limitations Typical Use Case
High-Performance Liquid Chromatography (HPLC) with UV/DAD Purity, Assay, Impurity ProfilingRobust, reproducible, quantitative, widely available. Diode-array detection (DAD) provides spectral information for peak identity and purity assessment.May not be suitable for non-chromophoric or volatile impurities. Co-elution can be an issue.Routine QC testing, stability studies, release testing.
Ultra-Performance Liquid Chromatography (UPLC) High-throughput Purity and Impurity ProfilingFaster analysis times, higher resolution, and greater sensitivity compared to HPLC.Higher backpressure requires specialized instrumentation.High-throughput screening, complex impurity profiles.
Liquid Chromatography-Mass Spectrometry (LC-MS) Impurity Identification, Peak PurityProvides molecular weight information for unequivocal peak identification. High sensitivity.More complex instrumentation and data analysis. Quantitative analysis requires careful validation.Identification of unknown impurities, confirmation of peak identity.
Gas Chromatography-Mass Spectrometry (GC-MS) Residual Solvents, Volatile ImpuritiesHigh sensitivity and selectivity for volatile and semi-volatile compounds.[11]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.[12]Analysis of residual solvents and potential volatile impurities from synthesis.
Nuclear Magnetic Resonance (NMR) Structural Confirmation, Quantitative Analysis (qNMR)Provides detailed structural information. qNMR can be used as a primary method for assay determination without the need for a reference standard of the same compound.[13]Lower sensitivity compared to chromatographic methods. More expensive instrumentation.Reference standard characterization, structural confirmation of major impurities.

Impurity Profiling: A Critical Component of Quality Control

A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities.[14][15][16] For 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid, potential impurities could include:

  • Starting Materials: Unreacted starting materials used in the synthesis.

  • Intermediates: Any synthetic intermediates that were not fully converted to the final product.

  • By-products: Resulting from side reactions during the synthesis.

  • Isomers: Positional isomers that may be difficult to separate from the desired product.

  • Degradation Products: Formed during storage or under stress conditions (e.g., heat, light, humidity, acid/base hydrolysis, oxidation).

A stability-indicating HPLC method must be developed and validated to separate the active ingredient from all known impurities and degradation products. The validation should be performed according to ICH Q2(R1) guidelines, which include assessing specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[17][18][19][20]

Detailed Experimental Protocols

Protocol: Purity and Assay Determination by HPLC

This protocol is a starting point and should be optimized and validated for your specific application.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).

    • Chromatography data system (CDS) for data acquisition and processing.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 20
      20.0 80
      25.0 80
      25.1 20

      | 30.0 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm (or the λmax of the compound).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of the 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid reference standard and dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 2.0.

    • The theoretical plates for the main peak should be ≥ 2000.

    • These parameters should be in line with USP <621> guidelines.[21][22][23][24][25]

  • Analysis and Calculation:

    • Inject the blank, standard, and sample solutions.

    • Calculate the assay and impurity levels using appropriate integration parameters. For impurities, use area percent normalization, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined.

Protocol: Structural Confirmation by ¹⁹F NMR
  • Instrumentation:

    • NMR spectrometer with a fluorine-capable probe.

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquisition Parameters:

    • Set the spectrometer to the ¹⁹F frequency.

    • Use an external standard such as trifluoroacetic acid (TFA) or an internal standard.[3]

    • Acquire the spectrum with appropriate pulse width, relaxation delay, and number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the Free Induction Decay (FID) with an appropriate window function.

    • Reference the spectrum to the standard.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the fluorine environments in the molecule.

Data Visualization

Diagram 1: Overall Quality Control Workflow

QC_Workflow cluster_0 Reference Standard Qualification cluster_1 Routine QC Testing RS_Sourcing Source Commercial Standard RS_Characterization Comprehensive Characterization (NMR, MS, Elemental Analysis, etc.) RS_Sourcing->RS_Characterization RS_Documentation Create Certificate of Analysis RS_Characterization->RS_Documentation HPLC_Test HPLC Analysis (Purity, Assay) RS_Documentation->HPLC_Test Provides Reference Sample Incoming Sample Batch Sample->HPLC_Test GC_Test GC-HS (Residual Solvents) Sample->GC_Test KF_Test Karl Fischer (Water Content) Sample->KF_Test Decision Compare to Specifications HPLC_Test->Decision GC_Test->Decision KF_Test->Decision Release Batch Release Decision->Release Pass Reject Batch Rejection Decision->Reject Fail

Caption: A typical workflow for reference standard qualification and routine quality control testing.

Diagram 2: Analytical Method Selection Logic

Method_Selection cluster_methods Analytical Techniques start Analytical Need q1 Identify Analyte Properties start->q1 HPLC HPLC / UPLC q2 Define Purpose HPLC->q2 LCMS LC-MS LCMS->q2 GCMS GC-MS GCMS->q2 NMR NMR NMR->q2 Other Other (KF, ICP, etc.) Other->q2 q1->HPLC Non-volatile, Chromophoric q1->LCMS Need MW info q1->GCMS Volatile q1->NMR Need Structural info q1->Other Specific need result1 Primary Method: HPLC Secondary: UPLC q2->result1 Routine Purity/Assay result2 Primary Method: LC-MS Secondary: NMR q2->result2 Impurity ID result3 All techniques required q2->result3 Reference Std. Characterization

Caption: A decision tree for selecting the appropriate analytical method based on analyte properties and the purpose of the analysis.

Conclusion

The quality control of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid requires a scientifically sound and risk-based approach. The establishment of a well-characterized primary reference standard is paramount, utilizing a suite of orthogonal analytical techniques for unequivocal structural confirmation and purity assessment. For routine quality control, a validated, stability-indicating HPLC method serves as the workhorse for assay and impurity profiling. This should be complemented by other techniques such as GC-MS for residual solvents and Karl Fischer titration for water content. By adhering to the principles outlined in this guide and referencing authoritative sources such as the USP and ICH guidelines, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

  • ResearchGate. (PDF) 5-Fluorouracil – Characteristics and Analytical Determination. Available from: [Link]

  • National Center for Biotechnology Information. The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances. PMC. Available from: [Link]

  • Cereal Chemistry. Postcolumn Fluorimetric HPLC Procedure for Determination of Niacin Content of Cereals. Available from: [Link]

  • PubMed. Mass spectrometry in the study of molecular complexes between 5-fluorouracil and catechins. Available from: [Link]

  • US Pharmacopeia (USP). <621> CHROMATOGRAPHY. Available from: [Link]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]

  • JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • MDPI. Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

  • Google Patents. US3027380A - Process for preparing 5-fluoronicotinic acid.
  • National Center for Biotechnology Information. Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. PMC. Available from: [Link]

  • The United States Pharmacopeial Convention. <621> CHROMATOGRAPHY. Available from: [Link]

  • ACS Publications. Elementary Analysis of Organic Fluorine Compounds. Available from: [Link]

  • ResearchGate. Product ion mass spectrum (partial fragmentation) of 5-fluorouridine (5-FUrd–[M−H] -). Available from: [Link]

  • protocols.io. Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS anal. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and structure of N-(perfluorophenyl)isonicotinamide. PMC. Available from: [Link]

  • Agilent. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Aura Industries, Inc. Determination of Nicotinic Acid and Niacinamide by HPLC with Post-Column Photochemical Derivatization and Fluorescence Detection. Available from: [Link]

  • MDPI. Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Available from: [Link]

  • ProQuest. Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. Available from: [Link]

  • National Center for Biotechnology Information. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. PMC. Available from: [Link]

  • PeerJ. Gas chromatography-mass spectrometry and Fourier-transform infrared spectroscopy coupled to chemometrics for metabolome analysis. Available from: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available from: [Link]

  • MDPI. A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. Available from: [Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. Available from: [Link]

  • Wiley Online Library. Fluorine NMR. Available from: [Link]

  • Amerigo Scientific. 2-(2-Fluorophenyl)isonicotinic acid. Available from: [Link]

  • NIST. Mass spectra of fluorocarbons. Available from: [Link]

  • PubMed. Methods for the complete analysis of 5-fluorouracil metabolites in cell extracts. Available from: [Link]

  • Global Substance Registration System. 3-((2-FLUORO-4-IODOPHENYL)AMINO)ISONICOTINIC ACID. Available from: [Link]

  • Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Available from: [Link]

  • IAEA. validation of an hplc method for determination of chemical purity of [18f]fluoromisonidazole. Available from: [Link]

  • Quality Analysis. TF Total Fluorine. Available from: [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. Available from: [Link]

  • ResearchGate. Fluorine Labeling and F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Available from: [Link]

  • IAEA. mass spectrometric study of some fluoroquinolone drugs using electron ionization and. Available from: [Link]

  • University of Pretoria. CHAPTER 5 NMR SPECTROSCOPY. Available from: [Link]

  • Reagecon. Standards for Elemental Impurities in Pharmaceuticals. Available from: [Link]

  • ResearchGate. Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry. Available from: [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Chemistry Stack Exchange. Fluorine detection in organic compounds. Available from: [Link]

  • Phenomenex. USP Chapter 621: Overview & Key Points. Available from: [Link]

  • Waters. LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Differentiating 5-Fluoro-2-(2-fluorophenyl)isonicotinic Acid from its Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the precise structural characterization of fluorinated aromatic compounds is paramount. 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid, a key building block, presents a significant analytical challenge: the unambiguous differentiation from its structural isomers. These isomers, with identical mass and often similar physical properties, can arise during synthesis and, if left unidentified, can impact the efficacy, safety, and patentability of the final product.[1]

This guide provides an in-depth comparison of analytical methodologies for the definitive identification and differentiation of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid from its most probable structural isomers. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reliable characterization.

The Challenge: A Molecule and Its Look-alikes

The target molecule, 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid, has a defined connectivity. However, synthetic routes can potentially yield several structural isomers. The most common and challenging to distinguish are positional isomers, where the fluorine atoms or the fluorophenyl group are located at different positions on the aromatic rings.

Key Structural Isomers of Concern:

  • Phenyl Ring Isomers: The fluorine atom on the phenyl ring can be in the ortho (2-), meta (3-), or para (4-) position.

    • 5-Fluoro-2-(2-fluorophenyl )isonicotinic acid (Target)

    • 5-Fluoro-2-(3-fluorophenyl )isonicotinic acid

    • 5-Fluoro-2-(4-fluorophenyl )isonicotinic acid[2]

  • Pyridine Ring Isomers: The fluorine atom on the isonicotinic acid core can be at different positions.

    • 5-Fluoro -2-(2-fluorophenyl)isonicotinic acid (Target)

    • 6-Fluoro -2-(2-fluorophenyl)isonicotinic acid

    • 3-Fluoro -2-(2-fluorophenyl)isonicotinic acid

This guide will focus on a multi-technique approach, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Chromatography, and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it directly probes the chemical environment of each atom. For fluorinated compounds, ¹⁹F NMR is exceptionally informative.[3]

The Power of ¹⁹F NMR

The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive.[3] Crucially, the chemical shift range of ¹⁹F is vast (around 800 ppm), offering exquisite resolution. The chemical shift of a fluorine atom is acutely sensitive to its electronic environment, which is altered by the position of other substituents on the aromatic rings.[4]

Causality: The position of one fluorine atom relative to the other and to the carboxylic acid and pyridine nitrogen will create unique electronic environments. This results in distinct chemical shifts for each isomeric form. Furthermore, through-bond J-coupling (spin-spin coupling) between the two fluorine atoms (¹⁹F-¹⁹F coupling) and between fluorine and protons (¹⁹F-¹H coupling) provides definitive connectivity information. The magnitude of these coupling constants is dependent on the number of bonds separating the coupled nuclei, providing a roadmap of the molecule's structure.[5]

Experimental Protocol: ¹H and ¹⁹F NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum to observe the aromatic proton signals. The splitting patterns and chemical shifts will differ for each isomer.

    • Typical parameters: 32 scans, relaxation delay of 1s, spectral width of 16 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum. This will show a singlet for each unique fluorine environment.

    • Use a standard reference like CFCl₃ (trichlorofluoromethane) at 0 ppm.[6]

    • Typical parameters: 128 scans, relaxation delay of 2s, spectral width of 200 ppm.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra (TMS for ¹H at 0 ppm, CFCl₃ for ¹⁹F at 0 ppm). Integrate the peaks and analyze the chemical shifts and coupling constants.

Expected Data Comparison
IsomerExpected ¹⁹F Chemical Shift DistinctionExpected ¹H NMR Aromatic Pattern
5-Fluoro-2-(2-fluorophenyl)isonicotinic acid Two distinct ¹⁹F signals, each with ¹⁹F-¹⁹F and ¹⁹F-¹H couplings.Complex, overlapping multiplets due to multiple couplings.
5-Fluoro-2-(3-fluorophenyl)isonicotinic acid Two distinct ¹⁹F signals. The ¹⁹F-¹⁹F coupling will be a smaller, long-range coupling compared to the ortho isomer.Different splitting patterns and chemical shifts compared to the ortho and para isomers.
5-Fluoro-2-(4-fluorophenyl)isonicotinic acid Two distinct ¹⁹F signals. The ¹⁹F-¹⁹F coupling will be even smaller (longer range).More symmetric and simpler patterns for the 4-fluorophenyl group (two doublets or an AA'BB' system).
6-Fluoro-2-(2-fluorophenyl)isonicotinic acid Two distinct ¹⁹F signals. The chemical shift of the fluorine on the pyridine ring will be significantly different from the 5-fluoro isomer due to its proximity to the nitrogen.Unique set of proton chemical shifts and coupling constants.

Mass Spectrometry (MS): Differentiating by Fragmentation

While all structural isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can be distinct. The stability of the resulting fragment ions will vary depending on the substitution pattern.

Causality: The position of the fluorine atoms influences the stability of the pyridine and phenyl rings and the bonds connecting them. This leads to preferential fragmentation pathways for each isomer, resulting in a unique "fingerprint" in the mass spectrum, particularly in the relative abundances of fragment ions.[7] For instance, the loss of a neutral molecule like HF or CO₂ may be more or less favorable depending on the isomer's structure.

Experimental Workflow: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal as it provides separation of volatile isomers prior to their introduction into the mass spectrometer.[8] For less volatile carboxylic acids, derivatization (e.g., methylation to form the ester) may be necessary.

Caption: GC-MS workflow for isomer analysis.

Experimental Protocol: GC-MS
  • Sample Preparation: If necessary, derivatize the carboxylic acid to its methyl ester using a reagent like diazomethane or (trimethylsilyl)diazomethane for improved volatility. Dissolve the derivatized sample in a suitable solvent (e.g., methanol or dichloromethane).

  • GC Conditions:

    • Column: A mid-polarity column (e.g., 5% phenyl polysiloxane) is a good starting point.

    • Injection: 1 µL, split injection.

    • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Expected Data Comparison

All isomers will show a molecular ion peak (M⁺) at m/z = 235 (or a corresponding peak for the derivatized molecule). The differentiation lies in the relative intensity of the fragment ions.

IsomerExpected Fragmentation Pattern Differences
Phenyl Ring Isomers The relative intensity of the molecular ion and fragments corresponding to the loss of CO₂, HF, or the fluorophenyl radical may vary. 4-substituted isomers are often more stable, potentially showing a more intense molecular ion peak.[7]
Pyridine Ring Isomers The stability of the pyridine ring can be affected by the fluorine position, leading to different propensities for ring-opening or loss of HCN.

Chromatographic Methods: Separating the Inseparable

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for physically separating isomers based on subtle differences in their physicochemical properties.[9]

Causality: Positional isomers exhibit slight differences in polarity and dipole moment. In reverse-phase HPLC, these differences lead to varied retention times as the isomers interact differently with the nonpolar stationary phase and the polar mobile phase. In GC, differences in volatility (boiling point) will result in separation.[10]

Experimental Protocol: Reverse-Phase HPLC
  • System: An HPLC system with a UV detector.

  • Column: A C18 or a pentafluorophenyl (PFP) column. PFP columns can offer unique selectivity for fluorinated compounds.[11]

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).

    • Example Gradient: Start at 70:30 water:acetonitrile, ramp to 30:70 over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Expected Data Comparison

The key is to achieve baseline separation of the isomeric peaks. The elution order will depend on the exact conditions and the specific isomers.

TechniqueExpected Outcome
HPLC (C18 or PFP) Different retention times for each isomer. The more polar isomer will typically elute earlier in reverse-phase chromatography. Co-injection with an authentic standard of the target molecule confirms identity.
GC (after derivatization) Different retention times based on volatility. Isomers with weaker intermolecular forces will have lower boiling points and elute earlier.

X-ray Crystallography: The Ultimate Confirmation

When an unambiguous, absolute structural determination is required, single-crystal X-ray crystallography is the gold standard.[12]

Causality: This technique determines the three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam. It provides precise bond lengths, bond angles, and the absolute configuration of the molecule, leaving no ambiguity about the positions of the substituents.[13]

Experimental Workflow

Caption: Workflow for single-crystal X-ray crystallography.

Protocol Overview
  • Crystallization: This is often the most challenging step. A high-purity sample (>98%) is required. Crystals are typically grown by slow evaporation of a solvent, vapor diffusion, or solvent layering.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the atomic positions are determined and refined to yield the final molecular structure.

Outcome: An unequivocal 3D model of the molecule, confirming the exact position of each atom and substituent. This method is definitive but requires a suitable single crystal, which can be difficult to obtain.

Summary and Recommendation

Differentiating structural isomers like those of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid requires a strategic, multi-faceted analytical approach. No single technique is universally sufficient for all scenarios in a drug development pipeline.

TechniqueStrengthLimitationApplication Stage
¹⁹F & ¹H NMR Definitive structural information, non-destructive.Requires pure sample, can be complex to interpret.Primary structure confirmation, purity analysis.
GC/LC-MS High sensitivity, separates mixtures.Fragmentation can be similar, may require derivatization.Impurity profiling, reaction monitoring.
HPLC/GC Excellent separation capabilities, quantifiable.Requires reference standards for peak identification.Quality control, purity assessment, preparative separation.
X-ray Crystallography Absolute, unambiguous structure determination.Requires a high-quality single crystal, time-consuming.Definitive reference standard characterization.

Recommended Approach:

  • Initial Screening and Separation (HPLC/GC): Use a robust chromatographic method to separate the target compound from potential isomeric impurities.

  • Primary Identification (NMR): Use ¹H and especially ¹⁹F NMR on the purified compound to confirm its structure based on chemical shifts and coupling patterns.

  • Confirmation and Impurity Profiling (MS): Employ GC-MS or LC-MS to confirm the molecular weight and analyze fragmentation patterns, which is particularly useful for identifying trace-level impurities.

  • Absolute Proof (X-ray Crystallography): For a reference standard or in cases of dispute, obtain a single-crystal X-ray structure for irrefutable proof of identity.

By integrating these techniques, researchers and drug development professionals can confidently navigate the challenges of isomer differentiation, ensuring the quality, safety, and integrity of their chemical entities.

References

  • Urbaniak, B., & Kokot, Z. J. (2009). SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES. Acta Poloniae Pharmaceutica, 66(6), 621-628.
  • The Royal Society of Chemistry. (2015).
  • Wang, L., et al. (2014). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. Journal of Chemical Research, 38(12), 724-729.
  • Wang, L., et al. (2014). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 242819, 6-Fluoronicotinic Acid. PubChem. Available at: [Link]

  • Li, Y., et al. (2014).
  • Dembek, M., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 802.
  • Demirel, S., Küyük, A., & Kılıç, Z. (2005). Spectroscopic and Luminescence Properties of an Isonicotinic Acid. Turkish Journal of Chemistry, 29(4), 437-444.
  • Nanny, J. R. (1994). The use of the 19F NMR spectra of fluoropyridines and related compounds to verify the 'statistical' substituent chemical shift values of fluoroarenes. Journal of Fluorine Chemistry, 68(2), 169-178.
  • Drake, M. D., & Gould, R. O. (2009). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 2, 1-11.
  • Denton, J. R., et al. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Journal of Analytical & Bioanalytical Techniques, 8(2).
  • BenchChem Technical Support Team. (2025). A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Phenylpyridine Isomers. BenchChem.
  • Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: uses and applications of nuclear magnetic resonance (NMR) spectroscopy. Current Pharmaceutical Analysis, 10(3), 139-166.
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Pereira, L., et al. (2020). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
  • EBSCO Information Services. (n.d.). X-ray Determination Of Molecular Structure. Research Starters. Available at: [Link]

  • BenchChem. (n.d.). 5-Fluoro-2-(4-Fluorophenyl)
  • Roy, B. A. (2012). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. ResearchGate. Available at: [Link]

  • Chemical-check. (n.d.). 19Flourine NMR. chemical-check. Available at: [Link]

  • Joshi, S., & Upadhyay, R. K. (2011). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 3(3), 1332-1336.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 236566, 5-Fluoroisatin. PubChem. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • Kovermann, M., & Zeeb, M. (2018). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal, 24(42), 10606-10617.
  • Patole, S., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 10(4), 21-28.
  • Wikipedia. (2023). X-ray crystallography. Wikipedia. Available at: [Link]

  • epgp. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. epgp.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Inokuma, Y., et al. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(2), 246-256.
  • Portalone, G., et al. (2020). 5-Fluorocytosine/Isocytosine Monohydrate. The First Example of Isomorphic and Isostructural Co-Crystal of Pyrimidine Nucleobases. Crystals, 10(11), 999.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Patole, S., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
  • University College London. (n.d.). Chemical shifts. UCL. Available at: [Link]

  • Gerig, J. T. (2000). Fluorine NMR. In eMagRes. John Wiley & Sons, Ltd.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]

  • eGyanKosh. (n.d.).
  • Doc Brown's Chemistry. (2026). Selected constitutional isomers of molecular formula C3H5FO2. Doc Brown's Chemistry.
  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

  • Kim, M. J., et al. (2024). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Magnetochemistry, 10(10), 241.
  • Ostrow, D., & Gilbert, M. (2018). The differentiation of positional isomers utilizing GC-IRD. Journal of Scientific & Technical Research, 1(1).
  • GasGasGas. (2025). Ep.39 - Classifying Isomers For The FRCA Primary. GasGasGas. Available at: [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts.

Sources

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